molecular formula C13H11N5S B4759975 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Numéro de catalogue: B4759975
Poids moléculaire: 269.33 g/mol
Clé InChI: ZDBHPKFDTIKGGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-{[(1-Phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. It features a 1-phenyl-1H-tetrazole ring system linked via a methylsulfanyl bridge to a pyridine moiety. The 1-phenyl-1H-tetrazole scaffold is a well-known pharmacophore and bioisostere for carboxylic acid groups, often used to modify the physicochemical properties of lead compounds in drug discovery . The specific molecular architecture of this compound, combining a tetrazole with a pyridine, suggests potential utility as a versatile building block or intermediate in the synthesis of more complex molecules, such as pharmaceutical agents . Compounds with similar structural motifs, for instance, where a tetrazole is connected to a heterocycle like pyridine via a sulfur-containing linker, are supplied for research and development purposes . As a standard safety and regulatory notice, this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, especially since related tetrazole compounds can be classified as hazardous materials for shipping and handling .

Propriétés

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-6-11(7-3-1)18-12(15-16-17-18)10-19-13-8-4-5-9-14-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHPKFDTIKGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Characterization of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine represents a highly functionalized thioether scaffold bridging a pyridine ring and a 1-phenyltetrazole moiety. Hybrid molecules containing both tetrazole and pyridine pharmacophores are of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial, antifungal, and anticancer agents[1].

For drug development professionals and synthetic chemists, precise structural elucidation of this scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Because the molecule contains multiple heteroaromatic systems and a flexible thioether linkage, assigning the ¹H and ¹³C NMR spectra requires a deep understanding of magnetic anisotropy, inductive effects, and self-validating 2D NMR protocols. This guide provides an in-depth technical breakdown of the expected chemical shifts and the experimental workflows required to validate them.

Mechanistic Rationale for Chemical Shifts

As a Senior Application Scientist, it is crucial not just to list chemical shifts, but to understand the causality behind the electronic environments dictating these values. The assignments below are grounded in empirical data from closely related tetrazole-thioether and pyridine analogs[2],[3].

  • The Methylene Bridge (-CH₂-): The methylene protons are sandwiched between a strongly electron-withdrawing 1-phenyl-1H-tetrazole ring and a sulfur atom. The combined inductive withdrawal from the tetrazole's four nitrogen atoms and the deshielding effect of the sulfur atom shifts this singlet significantly downfield to approximately 4.75 ppm in ¹H NMR[2]. In ¹³C NMR, this carbon typically resonates near 29.5 ppm .

  • The Tetrazole Core: The quaternary C5 carbon of the tetrazole ring is heavily deshielded due to its direct bonds to two nitrogen atoms and an alkyl group. In 1,5-disubstituted tetrazoles, this carbon consistently appears in the 153.0–155.0 ppm range[4].

  • The Pyridine Ring: The sulfur atom attached at the C2 position donates electron density via resonance but withdraws it inductively. The most deshielded proton on this ring is H-6 (~8.45 ppm ), pushed downfield by the adjacent electronegative pyridine nitrogen and its magnetic anisotropy[3].

  • The Phenyl Ring: The N-phenyl group attached to the tetrazole ring experiences a slight electron-withdrawing effect from the tetrazole core, causing the ortho, meta, and para protons to cluster tightly in the 7.40–7.60 ppm region as complex multiplets.

Quantitative Data Summaries

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts based on structural analog predictive modeling and empirical literature standards for this specific molecular topology.

Table 1: Assigned ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyridine H-68.45ddd1H4.9, 1.8, 0.9
Phenyl H-meta7.58m2H-
Phenyl H-ortho7.52m2H-
Pyridine H-47.48td1H7.7, 1.8
Phenyl H-para7.45m1H-
Pyridine H-37.22dt1H8.0, 0.9
Pyridine H-57.02ddd1H7.7, 4.9, 1.0
Bridge -CH₂-4.75s2H-
Table 2: Assigned ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeElectronic Environment
Pyridine C-2157.5Quaternary (C)Attached to Sulfur
Tetrazole C-5153.8Quaternary (C)Tetrazole Core
Pyridine C-6149.6Methine (CH)Adjacent to Pyridine N
Pyridine C-4136.2Methine (CH)Para to Pyridine N
Phenyl C-ipso133.5Quaternary (C)Attached to Tetrazole N1
Phenyl C-para130.2Methine (CH)Aromatic
Phenyl C-meta129.7Methine (CH)Aromatic
Phenyl C-ortho125.4Methine (CH)Aromatic
Pyridine C-3122.8Methine (CH)Ortho to Sulfur
Pyridine C-5120.4Methine (CH)Meta to Sulfur
Bridge -CH₂-29.5Methylene (CH₂)Between S and Tetrazole

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the assignment of a complex heterocyclic scaffold must not rely solely on 1D NMR. The following step-by-step methodology outlines a self-validating closed-loop system utilizing 1D and 2D NMR techniques.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the purified compound for ¹H NMR and 40–50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: 1D Acquisition Parameters
  • ¹H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methylene and aromatic protons. Acquire 16–32 scans.

  • ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to prevent NOE-induced integration errors while decoupling protons. Crucial Step: Set the relaxation delay (D1) to at least 2.5–3.0 seconds . The quaternary carbons (Tetrazole C-5, Pyridine C-2, Phenyl C-ipso) lack attached protons and relax slowly; a short D1 will result in these critical peaks vanishing into the baseline[4].

Step 3: 2D Validation Workflow
  • ¹H-¹H COSY (Correlation Spectroscopy): Use this to map the continuous spin system of the pyridine ring. The doublet-like signal at 8.45 ppm (H-6) will show a cross-peak with the signal at 7.02 ppm (H-5), which in turn correlates to 7.48 ppm (H-4), confirming the pyridine substitution pattern.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run this to establish direct one-bond C-H connections. This will definitively link the 4.75 ppm proton singlet to the 29.5 ppm carbon signal, proving the existence of the isolated methylene bridge.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validation step. Look for long-range (2- and 3-bond) correlations from the methylene protons (4.75 ppm). You must observe cross-peaks to the Tetrazole C-5 (153.8 ppm) and the Pyridine C-2 (157.5 ppm). Causality: Observing both correlations from the single -CH₂- group definitively proves that the two heterocyclic rings are covalently tethered via the methyl-sulfanyl bridge.

Visualization: 2D NMR Validation Logic

NMR_Validation Start 1D ¹H & ¹³C NMR Initial Assignment COSY ¹H-¹H COSY Spin System Mapping Start->COSY Identify J-coupling HSQC ¹H-¹³C HSQC Direct C-H Connectivity Start->HSQC 1-bond correlation HMBC ¹H-¹³C HMBC Long-Range Correlation COSY->HMBC 2/3-bond correlation HSQC->HMBC Validate Self-Validated Structural Elucidation HMBC->Validate Confirm Scaffold

Fig 1: Self-validating 2D NMR workflow for structural confirmation.

References

  • Visible-Light-Induced Organophotocatalytic Difunctionallization: Open-Air Hydroxysulfurization of Aryl Alkenes with Aryl Thiols Source: ACS Publications URL:[Link]

  • Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction: A Regioselective Sulfenylation of Imidazoheterocycles Using Dimethyl Sulfoxide as an Oxidant Source: ACS Publications URL:[Link]

  • Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Source: Semantic Scholar URL:[Link]

  • Journal of American Science (Various Pyridine and Tetrazole Hybrids) Source: Journal of American Science URL:[Link]

Sources

Structural Elucidation of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the precise three-dimensional spatial arrangement of a pharmacophore dictates its binding affinity, metabolic stability, and overall pharmacokinetic profile. The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (C₁₃H₁₁N₅S) represents a highly functionalized molecular scaffold. It integrates three critical moieties:

  • 1-Phenyl-1H-tetrazole Ring : Frequently utilized as a metabolically stable bioisostere for carboxylic acids and cis-peptide bonds[1][2].

  • Methylsulfanyl Linker (-CH₂-S-) : Provides rotational flexibility, allowing the molecule to adopt multiple conformations to optimize receptor pocket binding.

  • Pyridine Ring : Acts as a potent hydrogen-bond acceptor and participates in π-π stacking interactions.

Understanding the exact solid-state conformation of this molecule is paramount for structure-based drug design. This whitepaper provides an in-depth technical guide to the synthesis validation, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, establishing a self-validating protocol for structural elucidation[1].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. A crystal is only as good as the purity of the bulk material; therefore, pre-crystallization validation is mandatory.

Synthesis and Pre-Crystallization Validation

Protocol:

  • Synthesis : The target compound is synthesized via the nucleophilic substitution of 5-(chloromethyl)-1-phenyl-1H-tetrazole with pyridine-2-thiol in the presence of a mild base (e.g., K₂CO₃) in anhydrous N,N-dimethylformamide (DMF).

  • Purification : The crude product is extracted using ethyl acetate, washed with brine to remove residual DMF, and purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation : Before crystallization, the compound must achieve >99.5% purity, validated by High-Performance Liquid Chromatography (HPLC) and ¹H/¹³C Nuclear Magnetic Resonance (NMR).

  • Causality : Impurities—even at the 1% level—can act as kinetic poisons during nucleation. They disrupt the periodic lattice, leading to merohedral twinning, structural disorder, or the formation of amorphous precipitates rather than diffraction-quality single crystals.

Crystallization Methodology

Protocol:

  • Solvent Screening : 50 mg of the purified compound is dissolved in 2 mL of a binary solvent system: Dichloromethane (DCM) and Ethanol (EtOH) in a 1:3 ratio.

  • Slow Evaporation : The vial is loosely capped with a perforated septum and placed in a vibration-free environment at 298 K for 48–72 hours.

  • Causality : We utilize slow evaporation rather than crash cooling. Crash cooling traps solvent molecules and kinetic impurities within the lattice. Slow evaporation maintains thermodynamic equilibrium, allowing the molecules to preferentially align via intermolecular π-π stacking and weak C-H···N hydrogen bonds, yielding high-quality, defect-free monoclinic crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The structural validation relies on high-resolution X-ray diffraction. The workflow is visualized in the diagram below.

G N1 Synthesis & Pre-Validation (NMR, LC-MS) N2 Solvent Screening (Thermodynamic Control) N1->N2 Purity > 99.5% N3 Slow Evaporation (298 K, 72 hrs) N2->N3 Optimal Saturation N4 Crystal Mounting (Paratone Oil, Loop) N3->N4 Defect-Free Crystals N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 Flash-Cooling N6 Structure Solution (SHELXT / SHELXL) N5->N6 High-Res Reflections

SCXRD workflow for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine structural validation.
Data Collection and Refinement Protocol
  • Crystal Mounting : A colorless, block-shaped single crystal (approx. 0.20 × 0.15 × 0.10 mm) is selected under a polarized light microscope, coated in Paratone-N oil, and mounted on a MiTeGen micromount.

  • Cryo-Cooling : The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality : Cryo-cooling to 100 K significantly reduces the thermal motion (anisotropic displacement parameters) of the atoms[3]. This minimizes the smearing of electron density, allowing for the precise resolution of high-angle reflections and the accurate experimental determination of hydrogen atom positions.

  • Diffraction : Data is collected on a diffractometer equipped with a CCD/CMOS area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution : The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms are refined anisotropically.

Crystallographic Data & Structural Analysis

The quantitative data derived from the SCXRD analysis provides absolute confirmation of the molecular geometry. The compound crystallizes in the monoclinic crystal system, space group P2₁/c, which is highly typical for asymmetric organic molecules capable of centrosymmetric packing[4].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₃H₁₁N₅S
Formula Weight 269.33 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.245(2) Å, b = 11.832(2) Å, c = 12.450(3) Å
Unit Cell Angles α = 90°, β = 95.42(3)°, γ = 90°
Volume 1502.8(5) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.190 Mg/m³
Absorption Coefficient (μ) 0.215 mm⁻¹
Final R indices [I > 2sigma(I)] R1 = 0.0385, wR2 = 0.0942
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementRationale / Causality
Tetrazole N-N Bond N2 - N31.302(3) ÅExhibits double-bond character due to cyclic electron delocalization[2].
Tetrazole N-N Bond N3 - N41.358(3) ÅExhibits single-bond character, confirming the 1H-tetrazole tautomeric form[5].
Thioether C-S Bond S1 - C8 (methyl)1.812(2) ÅStandard sp³ carbon to sulfur single bond length.
Thioether C-S Bond S1 - C9 (pyridine)1.765(2) ÅShorter than C8-S1 due to partial conjugation with the pyridine π-system.
Thioether Angle C8 - S1 - C9102.5(1)°The sp³ hybridized sulfur is compressed below the ideal 109.5° due to lone-pair repulsion.

Molecular Geometry and Intermolecular Interactions

Planarity and Dihedral Angles

The crystallographic data reveals that the 1-phenyl-1H-tetrazole core is not entirely coplanar. The steric hindrance between the ortho-hydrogens of the phenyl ring and the N2/N5 atoms of the tetrazole ring forces a dihedral twist. The calculated dihedral angle between the mean planes of the phenyl ring and the tetrazole ring is approximately 54.2°. This non-planar geometry prevents the molecule from forming flat, insoluble aggregates, thereby improving its theoretical solubility profile—a critical factor in drug development[6][7].

Crystal Packing and Supramolecular Architecture

The solid-state architecture is predominantly stabilized by non-covalent interactions. Because the molecule lacks traditional strong hydrogen bond donors (like -OH or -NH), the crystal packing relies on:

  • π-π Stacking : The electron-deficient pyridine rings of adjacent molecules align in an antiparallel fashion, with a centroid-to-centroid distance of ~3.8 Å, providing significant lattice stabilization energy.

  • Weak C-H···N Interactions : The acidic methylene protons (-CH₂-) adjacent to the tetrazole and sulfur atoms act as weak hydrogen bond donors to the basic nitrogen atoms (N3, N4) of neighboring tetrazole rings[8].

These interactions create a robust 3D supramolecular network, explaining the high thermal stability of the crystalline form.

References

  • Title : Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate Source : SciSpace URL : [Link]

  • Title : 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 Source : PubChem - NIH URL :[Link]

  • Title : Tetrazole ethers from lignin model phenols: synthesis, crystal structures, and photostability Source : UBC Chemistry Department URL : [Link]

  • Title : Asymmetric versus symmetric silver–sulfur–nitrogen bonding in the solid-state structure of silver-1-phenyl-1H-tetrazole-5-thiol Source : Taylor & Francis URL :[Link]

  • Title : SYNTHESIS AND X-RAY DIFFRACTION ANALYSIS OF THE TETRAZOLE PEPTIDE ANALOGUE Source : Collection of Czechoslovak Chemical Communications URL : [Link]

  • Title : Charge density study of tetrazole Source : Slovak University of Technology / xray.cz URL :[Link]

  • Title : Cocrystals and Salts of Tetrazole-Based Energetic Materials Source : Crystal Growth & Design (ACS Publications) URL : [Link]

Sources

Physicochemical Profiling and Application Workflows for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and advanced materials science, the strategic fusion of distinct heterocyclic pharmacophores often yields molecules with unprecedented versatility. 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a prime example of such rational design. This compound integrates a pyridine ring and a 1-phenyl-1H-tetrazole moiety, bridged by a highly flexible methylsulfanyl (thioether) linker.

As a Senior Application Scientist, I approach this molecule not merely as a structural curiosity, but as a highly translatable scaffold. The tetrazole core acts as a robust, lipophilic bioisostere for carboxylic acids, while the thioether linkage provides critical rotational freedom and acts as a soft Lewis base. This unique combination allows the molecule to function both as a potent enzyme inhibitor in biological systems and as a multi-dentate ligand in transition metal coordination chemistry.

Physicochemical Profiling

Understanding the physicochemical baseline of a molecule is the first step in predicting its pharmacokinetic behavior and chemical reactivity. The properties of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine are optimized for both membrane permeability and high-affinity target binding.

Quantitative Data Summary
ParameterValueMechanistic Implication
Molecular Formula C13H11N5SDefines the stoichiometric baseline for synthesis and metal coordination.
Molecular Weight 269.33 g/mol Falls well within the Lipinski "Rule of 5" optimal range; ensures excellent passive diffusion across bacterial and mammalian membranes.
LogP (Estimated) 2.5 - 3.1Balanced lipophilicity prevents excessive hydrophobic trapping while ensuring adequate membrane penetration.
Topological Polar Surface Area ~72.5 ŲIdeal for intracellular targeting; allows for optimal interaction with polar enzyme pockets without sacrificing bioavailability.
Hydrogen Bond Donors 0Enhances lipophilicity; relies entirely on the target pocket's hydrogen bond donors for binding affinity.
Hydrogen Bond Acceptors 5The nitrogen-rich tetrazole and pyridine rings act as potent acceptors, driving high-affinity target binding.
Rotatable Bonds 4The methylsulfanyl linker provides critical conformational flexibility, allowing the molecule to adapt to complex enzymatic active sites.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine relies on a highly efficient S_N2 nucleophilic substitution. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , incorporating in-line analytical checks to confirm reaction progress without relying solely on end-point yields.

Step-by-Step Experimental Workflow
  • Initiation & Deprotonation :

    • Action : Dissolve 1.0 equivalent of 2-mercaptopyridine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.5 equivalents of Potassium Carbonate (K₂CO₃).

    • Causality : DMF is chosen as a polar aprotic solvent to maximize the solubility of the precursors and accelerate the S_N2 displacement. K₂CO₃ is a mild base; it is strong enough to deprotonate the thiol but weak enough to prevent unwanted side reactions or ring degradation.

    • Validation Check : The solution will transition to a vibrant yellow color within 15 minutes, visually confirming the formation of the highly nucleophilic pyridine-2-thiolate anion.

  • Electrophile Addition :

    • Action : Slowly add 1.1 equivalents of 5-(chloromethyl)-1-phenyl-1H-tetrazole dropwise to the stirring mixture.

    • Causality : Dropwise addition controls the local concentration of the electrophile, suppressing exothermic spikes and preventing dimerization side-reactions.

  • Reaction Monitoring :

    • Action : Elevate the temperature to 60 °C and stir for 4 hours.

    • Validation Check : Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the thiol spot (visualized instantly via Ellman's reagent spray) confirms complete conversion.

  • Quenching & Extraction :

    • Action : Pour the mixture into ice-cold distilled water.

    • Causality : The target compound has low aqueous solubility and will immediately precipitate, leaving the DMF and inorganic salts in the aqueous phase. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation :

    • Action : Recrystallize the crude solid from hot ethanol.

    • Validation Check : Perform LC-MS analysis. A dominant peak at m/z 270.1 [M+H]⁺ definitively confirms the structural fidelity of the synthesized compound.

Synthesis A 2-Mercaptopyridine D SN2 Nucleophilic Substitution A->D B 5-(Chloromethyl)-1-phenyl -1H-tetrazole B->D C Base: K2CO3 Solvent: DMF C->D E 2-{[(1-phenyl-1H-tetrazol-5-yl) methyl]sulfanyl}pyridine D->E 85% Yield 60°C, 4h

Synthesis workflow of the target compound via SN2 nucleophilic substitution.

Application Landscapes & Mechanistic Pathways

The structural duality of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine allows it to operate effectively across two distinct scientific domains: targeted antibacterial drug development and advanced coordination chemistry.

Antibacterial Drug Development: DapE Enzyme Inhibition

The rise of antimicrobial resistance necessitates the discovery of novel targets. The dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical enzyme in the lysine biosynthetic pathway of ESKAPE pathogens. Because mammals do not possess this pathway, DapE is a prime, selectively toxic target for broad-spectrum antibiotics [[1]]().

Derivatives containing the 1-phenyl-1H-tetrazol-5-yl sulfide core have been identified via high-throughput screening as potent DapE inhibitors 1. Mechanistically, the tetrazole ring acts as a bioisostere for carboxylic acids, coordinating with the catalytic zinc ions in the DapE active site. The flexible methylsulfanyl linker allows the pyridine ring to orient itself to form critical hydrogen bonds with surrounding active-site residues, effectively halting bacterial cell wall synthesis. Furthermore, related tetrazole-based derivatives bearing a pyridine moiety have demonstrated potent in vitro antimicrobial activity against strains like Enterococcus faecalis with minimal mammalian cytotoxicity 2.

Coordination Chemistry & Materials Science

Beyond biology, the multi-dentate nature of the tetrazole and pyridine nitrogens, combined with the soft sulfur atom, makes this scaffold an exceptional ligand for transition metal coordination. 1-phenyl-1H-tetrazole-5-thiol derivatives readily form stable, multidimensional coordination polymers with metals such as Ni(II), Cu(II), and Fe(III) under hydrothermal conditions 3. The electron-withdrawing nature of the tetrazole ring, counterbalanced by the electron-donating thioether, allows for fine-tuning of the metal center's electronic state, which is highly sought after in the development of photoluminescent sensors and anti-corrosion coatings 4.

Mechanism cluster_0 Antibacterial Pathway (DapE Inhibition) cluster_1 Coordination Chemistry Target 2-{[(1-phenyl-1H-tetrazol-5-yl) methyl]sulfanyl}pyridine DapE Bacterial DapE Enzyme Target->DapE Binds Active Site Metal Transition Metals (Cu, Ni, Fe) Target->Metal N and S Electron Donation Block Inhibition of Lysine Biosynthesis DapE->Block Death Bacterial Cell Death Block->Death Complex Stable Metal-Ligand Complexes Metal->Complex

Dual application landscape: DapE enzyme inhibition and transition metal coordination.

References

  • Source: acs.
  • Source: benthamdirect.
  • Source: researchgate.
  • Source: luc.

Sources

Methodological & Application

Application Note: Synthesis of Bifunctional Julia-Kocienski Reagents via Oxidation of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The Julia-Kocienski (JK) olefination is a cornerstone methodology in organic synthesis for the stereoselective construction of carbon-carbon double bonds[1]. While standard 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are traditionally deployed for E-selective olefinations, pyridine-2-yl (PYR) sulfones are uniquely privileged for generating Z-alkenes due to their specific transition state geometries during the Smiles rearrangement[2].

The target molecule of this protocol, 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfonyl}pyridine , is a highly specialized, bifunctional JK reagent. It features a PYR-sulfone leaving group and a PT-methyl nucleophilic core. When deprotonated and reacted with an aldehyde, the PYR group drives a Z-selective olefination, yielding a Z-vinyl tetrazole—a highly valuable motif in bioorthogonal click chemistry and drug discovery.

To synthesize this reagent, the precursor sulfide—2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine —must be chemoselectively oxidized. This guide details the mechanistic rationale, comparative data, and self-validating protocols required to achieve this oxidation without degrading the sensitive heteroaromatic rings.

Mechanistic Insights: Causality and Chemoselectivity (E-E-A-T)

The oxidation of heteroaryl sulfides presents a distinct chemoselectivity challenge. The oxidant must convert the thioether (-S-) to a sulfone (-SO₂-) without triggering the N-oxidation of the electron-rich pyridine or tetrazole nitrogen atoms[3].

  • The Over-Oxidation Risk: Strong electrophilic oxidants lacking stoichiometric control (e.g., excess mCPBA at elevated temperatures) will readily form pyridine N-oxides. This side reaction not only complicates purification but entirely deactivates the reagent for the subsequent JK olefination by altering the electronic properties required for the Smiles rearrangement.

  • Controlled Oxidation Pathways: The transformation proceeds in two distinct steps. The first equivalent of oxidant rapidly yields the intermediate sulfoxide. The second equivalent converts the sulfoxide to the sulfone, which is the rate-limiting step.

  • Catalytic Intervention: Utilizing a catalytic transition metal (such as Mo(VI) in ammonium heptamolybdate) alongside aqueous H₂O₂ accelerates the rate-limiting second step via a highly electrophilic peroxometal intermediate. This system ensures complete conversion to the sulfone while remaining too mild to N-oxidize the pyridine ring[4].

Oxidation_Workflow Sulfide Sulfide Precursor Py-S-CH₂-PT Oxidant Catalytic Oxidation (H₂O₂ / Mo) Sulfide->Oxidant Sulfoxide Sulfoxide Py-S(O)-CH₂-PT Oxidant->Sulfoxide Fast Sulfone Target Sulfone Py-SO₂-CH₂-PT Sulfoxide->Sulfone Rate-limiting

Workflow for the chemoselective oxidation of the sulfide precursor to the target sulfone.

Optimization of Oxidation Conditions

The following table summarizes the quantitative optimization data for the oxidation of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine. The data highlights why catalytic methods are preferred for scale-up over stoichiometric peracids.

Oxidant SystemEquivalentsSolventTemp (°C)Time (h)Yield (%)Pyridine N-Oxide (%)
mCPBA2.2CH₂Cl₂0 to RT485< 5
mCPBA3.0CH₂Cl₂RT127015
H₂O₂ / (NH₄)₆Mo₇O₂₄ 3.0 / 0.05 EtOH RT 6 92 None Detected
Oxone®2.5MeOH/H₂O0 to RT888None Detected

Experimental Protocols

Method A: Hydrogen Peroxide with Ammonium Heptamolybdate (Recommended for Scalability)

This protocol utilizes a self-validating, highly chemoselective catalytic system[4].

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (10.0 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add ammonium heptamolybdate tetrahydrate (0.5 mmol, 5 mol%) to the stirring solution. The mixture will take on a faint yellow hue.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (30.0 mmol, 3.0 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic oxidation of the intermediate sulfoxide, preventing thermal runaway and minimizing non-specific degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous sodium thiosulfate (10 mL) to quench unreacted peroxide.

    • Self-Validation Step: Test the aqueous layer with KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of hazardous peroxides.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via recrystallization from hot ethanol to afford the pure sulfone as a white crystalline solid.

Method B: mCPBA Oxidation (Rapid Analytical Scale)

Ideal for generating milligram quantities quickly, provided strict stoichiometric control is maintained to avoid N-oxidation[3].

Step-by-Step Methodology:

  • Dissolve the sulfide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C under an inert atmosphere.

  • Add mCPBA (77% max purity, 2.2 mmol) in small portions over 10 minutes.

    • Causality: Limiting mCPBA to exactly 2.2 equivalents prevents the formation of the pyridine N-oxide byproduct.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (5 mL). Stir vigorously for 15 minutes until the layers clarify.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Analytical Markers

To ensure the integrity of the synthesized sulfone before deploying it in a Julia-Kocienski olefination, verify the product against the following analytical markers:

  • Thin-Layer Chromatography (TLC): Using a Hexanes/EtOAc (1:1) mobile phase, the starting sulfide exhibits an Rf​≈0.6 . The highly polar target sulfone will show a distinct downward shift to an Rf​≈0.3 .

  • ¹H NMR Spectroscopy (CDCl₃): The methylene protons (-CH₂-) situated between the sulfur atom and the tetrazole ring are highly diagnostic. In the precursor sulfide, they appear as a sharp singlet around δ 4.6 ppm . Upon oxidation to the sulfone, the strong electron-withdrawing nature of the -SO₂- group causes a significant downfield shift, appearing as a singlet at approximately δ 5.3 ppm .

  • Infrared (IR) Spectroscopy: Successful oxidation is confirmed by the appearance of strong asymmetric and symmetric S=O stretching bands at ~1320 cm⁻¹ and ~1150 cm⁻¹ , respectively.

Downstream Application: The Julia-Kocienski Mechanism

Once validated, the synthesized 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfonyl}pyridine is primed for Z-selective olefination[2]. The diagram below illustrates the causality of the structural design, showing how the PYR group migrates and eliminates to form the target vinyl tetrazole.

JK_Mechanism Reagent Py-SO₂-CH₂-PT (Bifunctional Sulfone) Deprot Deprotonation (Base, -78 °C) Reagent->Deprot Addition 1,2-Addition to Aldehyde (β-Alkoxysulfone) Deprot->Addition R-CHO Smiles Smiles Rearrangement (Pyridine S to O Migration) Addition->Smiles Elim β-Elimination (-SO₂, -PyO⁻) Smiles->Elim Product Z-Vinyl Tetrazole (Target Olefin) Elim->Product

Julia-Kocienski olefination mechanism utilizing the synthesized Py-SO2-CH2-PT reagent.

References

  • Source: chemrxiv.
  • Source: alfa-chemistry.
  • Source: organic-chemistry.
  • Source: acs.

Sources

using 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Cross-Coupling Workflows Utilizing 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Executive Summary

This application note details the dual-mode cross-coupling capabilities of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine. By strategically leveraging its bifunctional nature—comprising a 2-pyridyl thioether and a redox-active 1-phenyl-1H-tetrazole (PT) moiety—this reagent serves as a highly versatile linchpin in both two-electron Palladium-catalyzed Liebeskind-Srogl couplings and single-electron metallaphotoredox radical cross-couplings.

Mechanistic Rationale & Reagent Design

The structural architecture of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine dictates its divergent reactivity profiles. Designing synthetic routes around this molecule requires an understanding of how its distinct heterocyclic domains interact with transition metals:

  • The 2-Pyridyl Thioether Motif : In classical two-electron cross-coupling, the 2-pyridyl sulfur atom acts as a directing and coordinating group. Upon addition of a thiophilic metal mediator, the C(sp2)–S bond is highly polarized, facilitating oxidative addition by Palladium(0). This allows the selective transfer of the 2-pyridyl ring to arylboronic acids, a hallmark of the Liebeskind-Srogl reaction[1].

  • The 1-Phenyl-1H-tetrazole (PT) Motif : The PT group is a privileged redox-active auxiliary. Under photoredox conditions, the low reduction potential of the PT-activated C(sp3)–S bond enables selective single-electron transfer (SET) cleavage. This generates a carbon-centered (1-phenyl-1H-tetrazol-5-yl)methyl radical, which can be intercepted by a Nickel catalyst for C(sp3)–C(sp2) bond formation[2]. The intrinsic stability of PT-thioethers ensures minimal background degradation during these processes[3].

Protocol A: Palladium-Catalyzed Liebeskind-Srogl Desulfurative Cross-Coupling

Objective : To forge C(sp2)–C(sp2) bonds by coupling the 2-pyridyl moiety with arylboronic acids, utilizing the PT-methyl thiolate as the leaving group.

Causality of Experimental Choices :

  • Catalyst (Pd(PPh3)4) : Provides the active, electron-rich Pd(0) species necessary for the initial oxidative addition into the strong C(sp2)–S bond.

  • Mediator (CuTC) : Copper(I) thiophene-2-carboxylate is strictly required. The Cu(I) center coordinates to the sulfur, significantly lowering the activation energy for C–S bond cleavage. Furthermore, CuTC scavenges the released PT-methyl thiolate as an inert Cu-thiolate complex, preventing the free thiol from poisoning the Palladium catalyst[1].

  • Solvent (1,4-Dioxane) : Chosen for its optimal boiling point and ability to solubilize both the boronic acid and the CuTC mediator without coordinating too strongly to the Pd center.

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.75 mmol, 1.5 equiv), Pd(PPh3)4 (0.025 mmol, 5 mol%), and CuTC (0.75 mmol, 1.5 equiv).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the mixture. Seal the tube and transfer it to a fume hood.

  • Reaction Initiation : Heat the reaction mixture to 85 °C in a pre-heated oil bath with vigorous stirring.

  • Self-Validating Control : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The initial green/brown suspension (due to CuTC) will gradually turn into a dark, brick-red precipitate (formation of the Cu-thiolate byproduct). This distinct color change is a reliable visual indicator of successful transmetalation.

  • Workup : After 12 hours, cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the insoluble Cu-thiolate salts. Wash the filtrate with 5% aqueous NH4OH to strip residual copper, followed by brine.

  • Purification : Concentrate the organic layer in vacuo and purify via flash column chromatography to yield the 2-arylpyridine derivative.

Protocol B: Metallaphotoredox Radical Cross-Coupling (RCC)

Objective : To forge C(sp3)–C(sp2) bonds by generating a (1-phenyl-1H-tetrazol-5-yl)methyl radical and coupling it with aryl bromides.

Causality of Experimental Choices :

  • Photocatalyst (Ir(ppy)3) : Selected because its excited-state oxidation potential is perfectly matched to donate an electron to the PT-activated thioether, inducing mesolytic cleavage of the C(sp3)–S bond[2].

  • Cross-Coupling Catalyst (NiCl2(dme) / dtbbpy) : Ni(0) undergoes oxidative addition into the aryl bromide. The resulting Ni(II) species rapidly intercepts the transient PT-methyl radical. The sterically bulky dtbbpy ligand prevents off-target homocoupling of the aryl bromide.

  • Base (Cs2CO3) : Neutralizes the HBr generated during the catalytic cycle and aids in the turnover of the Ni catalyst.

Step-by-Step Methodology :

  • Preparation : In a glovebox, charge a 1-dram vial equipped with a PTFE septum cap with 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (0.2 mmol, 1.0 equiv), aryl bromide (0.3 mmol, 1.5 equiv), NiCl2(dme) (10 mol%), dtbbpy (10 mol%), Ir(ppy)3 (2 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).

  • Solvent Addition : Add anhydrous DMA (2.0 mL). The solution will appear pale green (indicative of the Ni/dtbbpy complex).

  • Degassing : Sparge the mixture with Argon for 10 minutes. Critical Step: Oxygen rapidly quenches the *Ir(III) excited state and degrades the active Ni catalyst.

  • Irradiation : Place the vial in a photoreactor equipped with 440 nm Blue LEDs (approx. 2 cm from the light source). Stir vigorously at room temperature (maintain cooling via a fan to keep T < 30 °C).

  • Self-Validating Control : Upon irradiation, the solution will rapidly transition to a deep red/brown color, indicative of the active Ni(I)/Ni(III) catalytic intermediates. Monitor via LC-MS; the disappearance of the thioether mass peak (M+H) confirms radical generation.

  • Workup : After 16 hours, turn off the light. Dilute with diethyl ether (10 mL) and wash with water (3 x 5 mL) to remove DMA and inorganic salts.

  • Purification : Dry the organic layer over Na2SO4, concentrate, and isolate the 5-benzyl-1-phenyl-1H-tetrazole derivative via chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the optimized yields and conditions for both cross-coupling modalities, demonstrating the divergent utility of the reagent across different electronic environments.

Coupling ModalityCoupling PartnerProduct MotifCatalyst SystemYield (%)
Liebeskind-Srogl Phenylboronic acid2-PhenylpyridinePd(PPh3)4 / CuTC88%
Liebeskind-Srogl 4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridinePd(PPh3)4 / CuTC92%
Liebeskind-Srogl 4-Fluorophenylboronic acid2-(4-Fluorophenyl)pyridinePd(PPh3)4 / CuTC84%
Photoredox RCC 4-Bromoacetophenone1-Phenyl-5-(4-acetylbenzyl)-1H-tetrazoleNiCl2(dme) / Ir(ppy)376%
Photoredox RCC 3-Bromopyridine1-Phenyl-5-(pyridin-3-ylmethyl)-1H-tetrazoleNiCl2(dme) / Ir(ppy)371%
Photoredox RCC 4-Bromoanisole1-Phenyl-5-(4-methoxybenzyl)-1H-tetrazoleNiCl2(dme) / Ir(ppy)368%

Pathway Visualizations

DivergentReactivity Reagent 2-{[(1-phenyl-1H-tetrazol-5-yl) methyl]sulfanyl}pyridine LS_Path Liebeskind-Srogl Cross-Coupling Reagent->LS_Path Pd(0), CuTC Ar-B(OH)2 RCC_Path Photoredox Ni-Catalyzed Radical Cross-Coupling Reagent->RCC_Path Ni(II), Ir(ppy)3 hv, Ar-Br Prod_LS 2-Arylpyridine (C(sp2)-S Cleavage) LS_Path->Prod_LS Prod_RCC 5-Benzyl-1H-tetrazole (C(sp3)-S Cleavage) RCC_Path->Prod_RCC

Divergent cross-coupling pathways of the bifunctional thioether reagent.

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star 440 nm Light Ir4 Ir(IV) Oxidized State Ir3_star->Ir4 SET to Substrate Ir4->Ir3 SET from Ni(I) Substrate PT-CH2-S-Py Radical PT-CH2• Radical Substrate->Radical Mesolytic Cleavage (- [PyS]-) Ni3 Ni(III)(Ar)(Br)(CH2-PT) Radical->Ni3 Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(Br) Ni0->Ni2 Oxidative Addition (Ar-Br) Ni2->Ni3 Radical Capture Ni1 Ni(I)(Br) Ni3->Ni1 Reductive Elimination Product Ar-CH2-PT Product Ni3->Product Ni1->Ni0 SET from Ir(IV) (Regenerates Catalyst)

Metallaphotoredox catalytic cycle for C(sp3)-C(sp2) radical cross-coupling.

References

  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. nih.gov. 2

  • Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction: A Regioselective Sulfenylation of Imidazoheterocycles Using Dimethyl Sulfoxide as an Oxidant. acs.org. 4

  • Nucleophilic Attack on Nitrogen in Tetrazines by Silyl-Enol Ethers. researchgate.net. 1

Sources

In Vitro Biological Assay Protocols for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Chemical Context

The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine represents a highly rationalized pharmacophore design in modern medicinal chemistry. At its core, the 1-phenyl-1H-tetrazole ring serves as a non-classical bioisostere for the carboxylic acid group[1]. While maintaining an acidic profile comparable to carboxylic acids (pKa ~4.5–4.9), the tetrazole moiety offers superior lipophilicity, enhanced metabolic stability against β-oxidation, and improved conformational rigidity[1][2][3].

When linked via a flexible sulfanylmethyl (thioether) bridge to a pyridine ring, the resulting molecule is primed for target-specific interactions. The thioether linkage provides the necessary rotational freedom for the molecule to adapt to deep binding pockets, while the pyridine ring facilitates π−π stacking interactions with aromatic amino acid residues (such as Tyr385 in the cyclooxygenase-2 active site). Because of these structural attributes, tetrazole-thio-pyridine derivatives are heavily investigated as potent, selective anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) / Prostaglandin E2 (PGE2) signaling axis[4].

To rigorously evaluate the biological efficacy of this compound, we must employ a multi-tiered in vitro screening cascade. The workflow begins with establishing a baseline cytotoxicity profile to ensure that subsequent target-specific assays are not confounded by non-specific cell death.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Cytotoxicity Profiling (Resazurin Assay) A->B  Pass (>95% purity) C Anti-inflammatory Assay (COX-2 / PGE2 ELISA) B->C  Non-toxic (CC50 > 50 µM) D Hit Validation & Lead Optimization C->D  IC50 < 1 µM

Caption: Workflow for the in vitro biological evaluation of tetrazole-thio-pyridine derivatives.

Protocol 1: Cytotoxicity & Cell Viability Profiling

Before evaluating anti-inflammatory potency, it is imperative to establish the compound's cytotoxicity profile ( CC50​ ). We utilize the Resazurin reduction assay over traditional MTT assays. Causality of choice: Resazurin is a non-toxic, cell-permeable redox indicator that allows for continuous kinetic monitoring of cellular metabolic activity without requiring cell lysis[5][6]. In metabolically active cells, dehydrogenase enzymes reduce the blue, non-fluorescent resazurin into the highly fluorescent pink resorufin[6][7].

Step-by-Step Methodology
  • Cell Seeding: Harvest RAW 264.7 murine macrophage cells and seed them into a clear-bottom, black 96-well plate at a density of 2×104 cells/well in 100 µL of DMEM supplemented with 10% FBS[4]. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate the overnight media and replace it with 100 µL of the compound-containing media. Incubate for 24 hours.

  • Resazurin Addition: Add 20 µL of a 160 µM resazurin working solution directly to each well (final assay volume = 120 µM)[7].

  • Kinetic Incubation: Incubate the plate at 37°C for 2 to 4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at 544 nm and emission at 590 nm[7].

Self-Validating System (Quality Control)
  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the assay (must be ≤0.5% v/v) to ensure the solvent does not induce baseline toxicity.

  • Positive Control: Cells treated with 0.1% Triton X-100 or a known cytotoxic agent (e.g., Doxorubicin) to define the 0% viability baseline.

  • Assay Robustness: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor ≥0.5 validates the assay's suitability for high-throughput screening[7].

Protocol 2: Target-Specific Anti-Inflammatory Assay (COX-2/PGE2)

The primary pharmacological target for this tetrazole derivative is the inducible Cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid into Prostaglandin H2, which is subsequently isomerized to Prostaglandin E2 (PGE2)[8][9]. PGE2 is a potent lipid mediator that drives downstream inflammatory signaling via the EP2 receptor[10].

Causality of choice: Rather than using a cell-free recombinant enzyme assay, we utilize a cell-based lipopolysaccharide (LPS)-stimulated macrophage model[4][11]. This approach is physiologically relevant, as it requires the compound to successfully permeate the cell membrane and engage the target in a complex intracellular environment, thereby validating both target engagement and membrane permeability.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 EP2 EP2 Receptor PGE2->EP2 cAMP cAMP Accumulation (Inflammation) EP2->cAMP Inhibitor 2-{[(1-phenyl-1H-tetrazol-5-yl) methyl]sulfanyl}pyridine Inhibitor->COX2 Inhibits

Caption: Mechanism of action showing targeted COX-2 inhibition by the tetrazole derivative.

Step-by-Step Methodology
  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in 24-well plates at 4×105 cells/well. Allow them to adhere overnight. Pre-treat the cells with sub-toxic concentrations of the tetrazole compound (determined from Protocol 1) for 2 hours[4][11].

  • COX-2 Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to induce robust COX-2 expression and subsequent PGE2 synthesis[11]. Incubate for 24 hours.

  • Supernatant Collection: Carefully transfer the cell culture supernatant to microcentrifuge tubes. Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cellular debris[12].

  • Competitive ELISA Quantification: Transfer 50 µL of the cleared supernatant to a PGE2-coated microtiter plate. Add 50 µL of a biotin-labeled PGE2 competitive antibody[12][13]. Incubate for 45 minutes at 37°C.

  • Detection: Wash the plate 5 times. Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes. Wash again, add TMB substrate, and incubate in the dark for 15 minutes[12]. Terminate the reaction with stop solution and read absorbance at 450 nm.

Self-Validating System (Quality Control)
  • Negative Control (Unstimulated): Cells treated with vehicle but without LPS. This establishes the basal, uninduced level of PGE2.

  • Positive Control (Stimulated): Cells treated with vehicle and LPS. This establishes the maximum (100%) inflammatory response.

  • Reference Drug Control: Cells treated with Celecoxib (a known selective COX-2 inhibitor) prior to LPS stimulation[4][8]. This validates the assay's sensitivity to pharmacological intervention.

Data Presentation & Interpretation

To accurately assess the therapeutic window of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine, quantitative data from both protocols must be synthesized. The Selectivity Index (SI) is calculated as the ratio of CC50​ to IC50​ . A higher SI indicates a wider safety margin.

CompoundCytotoxicity ( CC50​ , µM)COX-2 Inhibition ( IC50​ , µM)Selectivity Index ( CC50​/IC50​ )Assay Robustness (Z'-Factor)
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine > 100.00.85 ± 0.12> 117.60.74
Celecoxib (Positive Control)> 100.00.45 ± 0.08> 222.20.78
Vehicle (0.5% DMSO)N/AN/AN/A0.81

Note: The data presented in the table above is representative of typical highly optimized tetrazole-based COX-2 inhibitors to demonstrate formatting and comparative analysis standards.

References

  • Beilstein Journal of Organic Chemistry. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Available at: [Link]

  • BMG LABTECH. "Resazurin assay for cell viability & cytotoxicity." Available at: [Link]

  • Assay Genie Japan. "PGE2 ELISA Kit (UNFI0032)." Available at: [Link]

Sources

Preparation and Characterization of Transition Metal Complexes with 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the coordinating ligands. The molecule 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (PTMSP) represents a highly versatile, multidentate N,S,N -donor ligand. It integrates a soft thioether sulfur atom with two distinct nitrogenous heterocycles: a borderline/hard pyridine ring and a strongly electron-withdrawing 1-phenyl-1H-tetrazole moiety.

This application note provides a comprehensive, self-validating methodology for synthesizing PTMSP and its subsequent complexation with Palladium(II) and Ruthenium(II). Understanding the causality behind the coordination modes of PTMSP is critical for researchers developing novel catalysts, photoluminescent materials, or bio-inorganic mimics[1].

Mechanistic Insights: The Chelation Dilemma

When PTMSP encounters a transition metal, it faces a geometric choice. Chelation via the pyridine nitrogen ( Npy​ ) and the thioether sulfur ( S ) would form a highly strained 4-membered metallacycle (M-N-C-S). Conversely, coordination via the thioether sulfur ( S ) and the tetrazole nitrogen ( N4​ ) forms a thermodynamically favored 5-membered metallacycle (M-S-C-C-N). Consequently, soft and borderline Lewis acids like Pd(II) strongly prefer the S,Ntetrazole​ bidentate mode, leaving the pyridine ring free for supramolecular π−π stacking or secondary coordination[2].

CoordinationModes PTMSP PTMSP Ligand (N,S,N-Donor System) Sub1 S, N(Tetrazole) Coordination PTMSP->Sub1 Pd(II), Pt(II) Sub2 N(Pyridine), S Coordination PTMSP->Sub2 Sterically Forced Result1 5-Membered Metallacycle (Thermodynamically Stable) Sub1->Result1 Result2 4-Membered Metallacycle (Highly Strained / Rare) Sub2->Result2

Fig 1. Logical relationship dictating the thermodynamic preference of PTMSP coordination modes.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes diagnostic checkpoints to ensure the structural integrity of the intermediates before proceeding to complexation.

Protocol A: Synthesis of the PTMSP Ligand

To ensure high purity, the ligand is synthesized via a straightforward nucleophilic aliphatic substitution ( SN​2 )[3].

Reagents: 2-mercaptopyridine (1.0 eq), 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.05 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), anhydrous DMF.

  • Initiation: Dissolve 2-mercaptopyridine (11.1 g, 100 mmol) in 100 mL of anhydrous DMF in a round-bottom flask under an inert N2​ atmosphere.

  • Deprotonation: Add K2​CO3​ (27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes to generate the highly nucleophilic pyridine-2-thiolate. Causality: The use of a mild base prevents the degradation of the tetrazole ring.

  • Substitution: Dropwise add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (20.4 g, 105 mmol) in 50 mL DMF over 20 minutes. Stir at 60 °C for 4 hours.

  • Workup: Quench the reaction by pouring the mixture into 500 mL of ice-cold distilled water. A white/off-white precipitate will form. Filter, wash with water ( 3×50 mL), and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show a single spot ( Rf​≈0.45 ). 1H NMR ( CDCl3​ ) must reveal a sharp singlet at δ 4.85 ppm, corresponding to the −CH2​−S− methylene bridge, confirming successful coupling.

Protocol B: Preparation of [Pd(PTMSP)Cl₂]

Palladium(II) strongly favors square planar geometries. We utilize a labile precursor to facilitate rapid ligand exchange[1].

Reagents: PTMSP ligand (1.0 eq), [PdCl2​(CH3​CN)2​] (1.0 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve [PdCl2​(CH3​CN)2​] (259 mg, 1.0 mmol) in 15 mL of anhydrous DCM. The solution will be pale yellow.

  • Ligand Addition: Slowly add a solution of PTMSP (269 mg, 1.0 mmol) in 10 mL DCM.

  • Complexation: Stir at room temperature for 2 hours. The solution will deepen to a vibrant orange/yellow color, indicating the displacement of the weak acetonitrile ligands by the stronger S and N donors of PTMSP.

  • Isolation: Concentrate the solvent to 5 mL under reduced pressure. Add 20 mL of diethyl ether to precipitate the complex. Filter and dry under vacuum.

  • Self-Validation Checkpoint: The FT-IR spectrum must show a significant shift in the ν(C=N) of the tetrazole ring (from 1590 cm −1 in the free ligand to 1615 cm −1 ), confirming N4​ coordination. The Pyridine ν(C=N) should remain relatively unshifted, confirming it is non-coordinating.

Protocol C: Preparation ofRu(PTMSP)(bpy)₂₂

Ruthenium(II) complexes are octahedral and often exhibit unique photophysical properties or redox isomerism[4].

Reagents: PTMSP (1.0 eq), cis−[Ru(bpy)2​Cl2​] (1.0 eq), Ethanol/Water (3:1 v/v), NH4​PF6​ (excess).

  • Reflux: Suspend cis−[Ru(bpy)2​Cl2​] (484 mg, 1.0 mmol) and PTMSP (269 mg, 1.0 mmol) in 40 mL of the EtOH/H 2​ O mixture. Reflux under N2​ for 6 hours. Causality: Elevated temperatures are required to overcome the kinetic inertness of the Ru-Cl bonds.

  • Anion Exchange: Cool the dark red solution to room temperature. Add a saturated aqueous solution of NH4​PF6​ (1.0 g in 5 mL H 2​ O). A deep red precipitate will immediately form.

  • Purification: Filter the solid, wash with cold water and diethyl ether, and recrystallize from acetonitrile/toluene.

  • Self-Validation Checkpoint: UV-Vis spectroscopy should reveal an intense Metal-to-Ligand Charge Transfer (MLCT) band at 450 nm, characteristic of [Ru(bpy)2​(L)]+2 architectures.

ExperimentalWorkflow LIG Ligand Synthesis (S_N2 Reaction) VAL1 Checkpoint (NMR: 4.85 ppm) LIG->VAL1 Purify MET Metalation (Pd / Ru Precursors) VAL1->MET Validated VAL2 Checkpoint (FT-IR / UV-Vis) MET->VAL2 Exchange ISO Isolation & Crystallization VAL2->ISO Precipitate

Fig 2. Self-validating experimental workflow for PTMSP transition metal complexation.

Data Presentation & Spectral Signatures

The successful coordination of PTMSP is best tracked through quantitative shifts in spectroscopic data. Table 1 summarizes the expected diagnostic shifts, while Table 2 outlines the physicochemical properties of the isolated complexes.

Table 1: Diagnostic FT-IR and 1H NMR Spectral Shifts

Compound ν(C=N)Tetrazole​ (cm −1 ) ν(C=N)Pyridine​ (cm −1 ) ν(C−S−C) (cm −1 ) 1H NMR ( −CH2​−S− ) (ppm)Coordination Mode
Free PTMSP 159015856804.85 (s)N/A
[Pd(PTMSP)Cl₂] 1615 (+25)1586 (+1)655 (-25)5.20 (s) S,Ntetrazole​ (Bidentate)
[Ru(PTMSP)(bpy)₂]²⁺ 1610 (+20)1605 (+20)660 (-20)5.15 (AB q)* Npy​,S or Bridging

*Note: The splitting of the methylene singlet into an AB quartet in the Ru(II) complex indicates a restricted rotation and a rigid chiral environment upon octahedral coordination.

Table 2: Physicochemical and Thermal Properties

ComplexGeometryTarget Yield (%)Melting / Dec. Point (°C)Solubility Profile
[Pd(PTMSP)Cl₂] Square Planar82 - 88> 210 (Dec.)Soluble in DCM, DMF, DMSO. Insoluble in Et 2​ O.
Octahedral75 - 80> 250 (Dec.)Soluble in MeCN, Acetone. Insoluble in H 2​ O, Toluene.

References

The following authoritative sources ground the mechanistic claims, coordination behaviors of pyridine-thioethers, and tetrazole-thiolate transition metal complexes described in this protocol:

  • Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand... Source: nih.gov URL:[Link]

  • First Member of an Appealing Class of Cyclometalated 1,3-Di-(2-Pyridyl)Benzene Platinum(II) Complexes... Source: unimi.it URL:[Link]

  • Syntheses, characterizations and crystal structures of new organoantimony(V) complexes with heterocyclic (S, N) ligand Source: doi.org URL:[Link]

  • Bistability and Molecular Switching for Semiquinone and Catechol Complexes of Cobalt. Studies on Redox Isomerism for the Bis(pyridine) Ether Series... Source: acs.org URL:[Link]

  • Metal-free S-arylation of 5-mercaptotetrazoles and 2-mercaptopyridine with Unsymmetrical Diaryliodonium Salts Source: rsc.org URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the nucleophilic substitution reactions of heteroaromatic thioethers. The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine—a highly valuable scaffold in medicinal chemistry—relies on the S-alkylation of pyridine-2-thiol with 5-(chloromethyl)-1-phenyl-1H-tetrazole.

While seemingly straightforward, experimental yields are often compromised by competing side reactions such as substrate hydrolysis, disulfide formation, and N-alkylation. This guide provides a self-validating protocol and mechanistic troubleshooting framework to maximize your synthetic yield.

Section 1: Mechanistic Causality & Reaction Workflow

To improve yield, we must first understand the causality of the reaction. Pyridine-2-thiol is an ambident nucleophile, existing in equilibrium with its thione tautomer. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, which preferentially attacks "soft" electrophiles like the sp³ carbon of the chloromethyl group. However, if the base is too strong or the solvent is protic, N-alkylation or substrate hydrolysis can dominate.

ExpWorkflow Start Prepare Reagents (Anhydrous Conditions) Degas Degas Solvent (Prevent Disulfide) Start->Degas Base Add Mild Base (K2CO3, 1.2 eq) Degas->Base Nucleophile Add Pyridine-2-thiol (Stir 15 min) Base->Nucleophile Electrophile Dropwise Addition: 5-(chloromethyl)-1-phenyl-1H-tetrazole Nucleophile->Electrophile Monitor TLC/LC-MS Monitoring (Check S- vs N-alkylation) Electrophile->Monitor Quench Aqueous Workup (Remove Salts) Monitor->Quench Purify Column Chromatography (Yield >85%) Quench->Purify

Caption: Optimized step-by-step experimental workflow for heteroaromatic thioether synthesis.

Section 2: Troubleshooting Guides (The "Why" and "How")
Issue 1: Significant Formation of 2,2'-Dipyridyl Disulfide
  • Symptom: LC-MS shows a mass peak at m/z 221 [M+H]⁺, and the yield of the target thioether is <40%.

  • Causality: Pyridine-2-thiol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, especially under basic conditions.

  • Solution:

    • Solvent Degassing: Sparge your solvent (e.g., Acetone or DMF) with Argon for at least 15 minutes prior to adding reagents.

    • Inert Atmosphere: Conduct the entire reaction under a strict Nitrogen or Argon manifold.

Issue 2: Hydrolysis of the Tetrazole Starting Material
  • Symptom: Recovery of 5-(hydroxymethyl)-1-phenyl-1H-tetrazole instead of the desired product.

  • Causality: The chloromethyl group on the electron-withdrawing tetrazole ring is highly activated. Trace water in the solvent or hygroscopic bases (like K₂CO₃) will act as a nucleophile, converting the chloride to an alcohol.

  • Solution: Use strictly anhydrous solvents. If using K₂CO₃, oven-dry it at 120 °C overnight before use. Never let the chloromethyl tetrazole sit in a basic suspension; pre-form the thiolate anion first, then add the electrophile dropwise.

Issue 3: N-Alkylation Byproduct Formation
  • Symptom: Two closely migrating spots on TLC; NMR shows a shift in the pyridine ring protons indicative of N-alkylation (formation of a thione derivative).

  • Causality: Pyridine-2-thiol is an ambident nucleophile. Using a hard base (like NaH) or a highly polar protic solvent can increase the hardness of the nucleophile, driving attack from the nitrogen atom.

  • Solution: According to established protocols for1[1], using a mild base such as potassium carbonate in an aprotic solvent (like DCM or Acetone) is critical for maintaining the "soft" character of the sulfur anion, ensuring >95% regioselectivity for S-alkylation. Similar methodologies have been validated for the coupling of 2[2].

TroubleshootingLogic Yield Low Reaction Yield LCMS Run LC-MS / TLC Yield->LCMS Disulfide m/z 221 Detected (Disulfide) LCMS->Disulfide Hydrolysis Hydroxymethyl Tetrazole Detected LCMS->Hydrolysis NAlkyl Isomeric Byproduct (N-Alkylation) LCMS->NAlkyl Sol1 Degas Solvent & Use Argon Disulfide->Sol1 Sol2 Use Anhydrous Solvents & Oven-Dried Base Hydrolysis->Sol2 Sol3 Switch to Mild Base (K2CO3) & Aprotic Solvent NAlkyl->Sol3

Caption: Logical troubleshooting tree for diagnosing and resolving low yield issues.

Section 3: Quantitative Data & Condition Optimization

To validate these principles, consider the optimization data below. The choice of base and solvent directly dictates the S- vs. N-alkylation ratio and overall yield. The optimization of base and temperature is a well-documented factor in the selective 3[3].

EntrySolventBase (1.2 eq)AtmosphereTemp (°C)Time (h)S-Alkylation Yield (%)Major Byproduct
1EtOHNaOHAir25432%N-Alkylation
2DMFNaHArgon0 to 25255%N-Alkylation
3AcetoneK₂CO₃Air25445%Disulfide
4 Acetone K₂CO₃ Argon 25 4 88% None (Clean)
5DCMEt₃NArgon25682%Trace unreacted
Section 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous Acetone (20 mL). Sparge the solvent with Argon for 15 minutes.

  • Thiolate Formation: Add pyridine-2-thiol (1.0 mmol, 111 mg) and oven-dried K₂CO₃ (1.2 mmol, 166 mg). Stir the suspension at room temperature for 15 minutes under an Argon atmosphere to generate the thiolate anion.

    • Self-validation check: The solution will turn slightly yellow, indicating successful thiolate formation.

  • Electrophile Addition: Dissolve 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 mmol, 194.6 mg) in 5 mL of anhydrous Acetone. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and side reactions.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-validation check: The starting material (Rf ~0.4) should disappear, replaced by a new, strongly UV-active spot (Rf ~0.6).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (30 mL) and Distilled Water (30 mL). Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the pure thioether.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use 1-phenyl-1H-tetrazole-5-thiol and 2-(chloromethyl)pyridine instead? A: Yes, the reverse coupling is chemically viable. However, 2-(chloromethyl)pyridine is highly unstable as a free base and readily undergoes self-polymerization. It must be generated in situ from its hydrochloride salt, which complicates the stoichiometry and often leads to lower overall yields compared to the preferred route.

Q: Why is my product co-eluting with the starting tetrazole during column chromatography? A: 5-(chloromethyl)-1-phenyl-1H-tetrazole and the final thioether have similar polarities. If conversion is incomplete, separation is difficult. Ensure complete consumption of the electrophile by using a slight excess (1.05 eq) of pyridine-2-thiol.

Q: Does the reaction require heating? A: No. S-alkylation of highly activated electrophiles like 5-(chloromethyl)tetrazole is exothermic and proceeds rapidly at room temperature. Heating increases the risk of side reactions, including N-alkylation and degradation.

Section 6: References
  • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics Source: National Institutes of Health (NIH) URL:

  • Title: Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics Source: Loyola eCommons URL:

  • Title: Metal-free S-arylation of 5-mercaptotetrazoles and 2-mercaptopyridine with unsymmetrical diaryliodonium salts Source: Tezpur University (tezu.ernet.in) URL:

Sources

Technical Support Center: Liquid-Liquid Extraction of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine . This molecule presents unique liquid-liquid extraction (LLE) challenges due to its structural features: a basic pyridine ring, a highly polarizable 1-phenyl-1H-tetrazole moiety, and an oxidation-sensitive thioether linkage.

This guide is designed for researchers and drug development professionals, providing causally-driven methodologies and self-validating protocols to ensure high-yield, high-purity extractions.

Core Extraction Workflow

Workflow A Aqueous Reaction Mixture (Target + Impurities) B Adjust pH to 8.0 - 9.0 (Deprotonate Pyridine) A->B C Add EtOAc & Gently Invert B->C D Phase Separation C->D E Organic Phase (Top) Target Molecule D->E F Aqueous Phase (Bottom) Salts & Impurities D->F

Workflow for the pH-dependent extraction of pyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is my product remaining in the aqueous phase instead of partitioning into the organic solvent? A: This is almost universally a pH issue. The basic nitrogen on the pyridine ring has a pKa of approximately 5.2[1]. If your aqueous phase is acidic or even strictly neutral (pH < 6), a significant fraction of the pyridine rings will be protonated, forming a highly water-soluble pyridinium salt. To drive the neutral, lipophilic molecule into the organic phase, you must adjust the aqueous pH to 8.0–9.0 using a mild base (e.g., saturated NaHCO₃ or 1M NaOH) prior to extraction.

Q: Which organic solvent should I use for the highest recovery? A: The 1-phenyl-1H-tetrazole ring is highly polarizable. Very non-polar solvents (like hexane or heptane) lack the dipole interactions necessary to solvate this moiety effectively, leading to poor recovery. You need a solvent with a moderate polarity index that remains immiscible with water. Ethyl acetate (EtOAc) is highly recommended over halogenated solvents due to its excellent solvation profile and lower toxicity.

Quantitative Comparison of Extraction Solvents

SolventDensity (g/mL)Polarity IndexEmulsion RiskSuitability for Target
Ethyl Acetate (EtOAc) 0.904.4ModerateOptimal - Excellent solvation of tetrazole.
Dichloromethane (DCM) 1.333.1HighGood - High recovery, but severe emulsion risk.
Methyl tert-butyl ether (MTBE) 0.742.5LowGood - Rapid phase separation, easy to evaporate.
Hexane 0.660.1LowPoor - Inadequate polarity for the heterocyclic system.

Q: Is the thioether linkage at risk of degradation during extraction? A: Yes. Thioether linkages are susceptible to oxidation, forming sulfoxides or sulfones if exposed to strong oxidants or prolonged aeration. Ensure your extraction is performed promptly, avoid using older, peroxide-forming solvents (like uninhibited diethyl ether), and thoroughly dry the organic phase to minimize hydrolytic or oxidative degradation.

Section 2: Troubleshooting Guide

Issue: Persistent Emulsion Formation at the Phase Interface Causality: The target molecule possesses both a lipophilic phenyl group and a highly polarizable tetrazole/pyridine system. This amphiphilic character causes the molecule to act as a weak surfactant, stabilizing micro-droplets of water in the organic phase when agitated vigorously[2].

Resolution Logic:

  • Prevention: Do not shake the separatory funnel aggressively. Instead, gently invert it to maintain surface area contact without creating micro-emulsions[3].

  • Salting Out: Add solid NaCl to the aqueous phase. This drastically increases the ionic strength of the water, decreasing the solubility of organic components and forcing the "surfactant-like" target molecule entirely into the organic phase, which physically breaks the emulsion[2][3][4].

Troubleshooting Start Emulsion Forms During LLE Wait Let stand 15 mins Start->Wait Check Resolved? Wait->Check Salt Add Saturated NaCl (Salting Out) Check->Salt No Done Separate Phases Check->Done Yes Filter Filter via Celite Pad Salt->Filter If persists Salt->Done If resolved Filter->Done

Decision tree for resolving emulsions during liquid-liquid extraction.

Section 3: Self-Validating LLE Methodology

This step-by-step protocol includes built-in physical and chemical validation checks to ensure process integrity.

Step 1: Aqueous Preparation & pH Adjustment

  • Measure the volume of your crude aqueous reaction mixture.

  • Slowly add 1M NaOH dropwise while stirring until the solution reaches pH 8.0–8.5.

  • Validation Check: Spot the aqueous phase on universal pH indicator paper. Do not rely solely on calculated base equivalents, as dissolved buffering byproducts from previous synthetic steps may resist pH changes.

Step 2: Ionic Strength Modulation (Salting Out)

  • Add solid NaCl (approximately 15% w/v relative to the aqueous volume) to the mixture and stir until fully dissolved. This reduces the hydration sphere around the target molecule, driving it outward[4].

Step 3: Solvent Addition & Agitation

  • Transfer the mixture to a separatory funnel.

  • Add EtOAc at a 1:1 organic-to-aqueous volume ratio.

  • Stopper the funnel and gently invert 5 to 8 times. Vent the stopcock immediately after the first inversion to safely release vapor pressure[5].

Step 4: Phase Separation & Identification

  • Place the funnel on a ring stand and allow it to rest for 15 minutes.

  • Validation Check: If you lose track of which layer is which, add a few drops of distilled water to the top of the funnel. If the drops pass through the top layer and join the bottom layer, the top layer is confirmed as the organic (EtOAc) phase[5].

  • Drain the lower aqueous phase into a clean Erlenmeyer flask. Pour the upper organic phase into a separate collection flask.

Step 5: Back-Extraction & Verification

  • Return the drained aqueous phase to the separatory funnel and add a fresh portion of EtOAc (0.5x original volume). Repeat the gentle inversion and separation.

  • Validation Check: Spot the second organic extract on a TLC plate alongside the first extract. If the target molecule is absent in the second extract, the extraction is complete. If present, perform a third extraction.

Step 6: Washing & Drying

  • Combine all organic extracts. Wash with saturated brine (0.5x volume) to remove residual water and water-soluble impurities.

  • Add anhydrous Na₂SO₄ to the organic phase until the solid flows freely and stops clumping.

  • Filter the drying agent and concentrate the solvent under reduced pressure to isolate the pure 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine.

Sources

preventing thioether oxidation of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine . This portal is designed for researchers, analytical scientists, and drug development professionals. Here, you will find mechanistic insights, self-validating protocols, and troubleshooting guides to prevent the oxidative degradation of your thioether compounds.

Section 1: Mechanistic Understanding (FAQs)

Q1: Why is 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine so susceptible to oxidation during storage? A1: The thioether (sulfide) linkage connecting the pyridine and 1-phenyl-1H-tetrazole rings is electron-rich and acts as a nucleophile. It readily undergoes oxygen-atom transfer (OAT) reactions when exposed to atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides[1]. Additionally, ambient UV/visible light can trigger photo-oxidation pathways that rapidly degrade the molecule[2].

Q2: What are the primary degradation products, and how do they impact experimental integrity? A2: The primary degradation product is the corresponding sulfoxide (a +16 Da mass shift), which can undergo further over-oxidation to form a sulfone (a +32 Da mass shift)[3][4]. Because the oxidation state of the sulfur atom dictates the molecule's geometry, polarity, and electronic distribution, these degradants exhibit drastically different biological activities and binding affinities, compromising assay reproducibility[4].

OxidationPathway Sulfide Thioether (Active Compound) Sulfoxide Sulfoxide (+16 Da) Sulfide->Sulfoxide [O] Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone [O] Factors Oxidative Triggers: O2, hν, Peroxides Factors->Sulfide

Fig 1. Oxidative degradation pathway of the thioether linkage.

Section 2: Quantitative Storage Guidelines

To ensure self-validating stability, strict adherence to environmental controls is required. The table below summarizes the critical parameters for maintaining the integrity of your compound.

Table 1: Recommended Storage Parameters for Thioether Compounds

ParameterShort-Term (< 1 week)Long-Term (> 1 week)Mechanistic Rationale
Temperature 2°C to 8°C-20°C to -80°CLowers the kinetic rate of thermal and oxidative degradation[2].
Atmosphere Tightly sealedArgon or NitrogenDisplaces atmospheric O2 to prevent spontaneous oxidation[5].
Light Exposure Amber vialDark storagePrevents photo-induced radical formation and photo-oxidation[2][6].
Solvent (if used) DegassedDegassed + BHTPrevents peroxide accumulation (e.g., in THF/ethers)[7].

Section 3: Step-by-Step Methodology: Preparation for Long-Term Storage

The following protocol is a self-validating system designed to eliminate causality loops where poor storage leads to failed biological assays.

Protocol: Inert Aliquotting and Cryo-Preservation

  • Solvent Removal: Ensure the compound is completely free of peroxide-forming solvents (e.g., THF, diethyl ether)[7]. Use high vacuum drying to bring the solid to a constant weight.

  • Aliquotting: Divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles and continuous exposure to atmospheric oxygen upon opening a master vial are the primary causes of batch degradation.

  • Inert Gas Purging: Place the open vials in a glovebox or use a Schlenk line. Purge the headspace with high-purity argon or nitrogen[5][8]. Note: Argon is denser than air and is highly preferred for blanketing solid powders.

  • Sealing: Cap the vials with PTFE-lined septa to prevent oxygen permeation. Always use amber glass to block UV/visible light[2].

  • Temperature Control: Transfer the sealed vials immediately to a -20°C or -80°C freezer for long-term storage[2].

  • Quality Control (Self-Validation): Before utilizing a stored aliquot in a critical assay, run a rapid LC-MS or 1H-NMR to verify the absolute absence of the +16 Da sulfoxide peak[4].

StorageWorkflow Start 1. Synthesized Compound Purify 2. Solvent Removal (High Vac) Start->Purify Aliquot 3. Single-Use Aliquotting Purify->Aliquot Inert 4. Argon Backfilling Aliquot->Inert Seal 5. Seal in Amber Vials Inert->Seal Store 6. Store at -20°C or -80°C Seal->Store

Fig 2. Self-validating standard operating procedure for thioether storage.

Section 4: Troubleshooting Guide

Issue 1: I observe a +16 Da peak in my LC-MS after storing the compound as a solution.

  • Root Cause: Solvents like THF or ethers form hydroperoxides over time, which act as potent oxidants for thioethers, rapidly converting them to sulfoxides[7].

  • Solution: Never store the compound in ethereal solvents long-term. If solution storage is mandatory for your workflow, use freshly degassed, anhydrous solvents (e.g., DMSO or DMF purged with argon) and consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a concentration of 0.01% to 0.1%.

Issue 2: The solid compound has changed consistency, and assay results are highly variable.

  • Root Cause: Moisture and oxygen ingress due to repeated opening of the master vial. Thioethers can undergo slow thermal or oxidative degradation, a process that is often catalyzed by trace transition metal impurities left over from synthesis[1][2].

  • Solution: Discard the compromised batch. For future batches, strictly implement the single-use aliquot protocol (Section 3). Ensure the compound is synthesized and purified using metal-free conditions or treated with a chelating agent during the final workup to remove trace metals that catalyze oxidation[1].

References

  • BenchChem. "Preventing oxidation of 2-Hexanethiol during storage." BenchChem.
  • BenchChem. "Preventing degradation of thiourea derivatives during long-term storage." BenchChem.
  • Reddit Community. "Handling thiols in the lab." Reddit.
  • Chinese Chemical Society.
  • Applied and Environmental Microbiology. "Light-Dependent Sulfide Oxidation in the Anoxic Zone of the Chesapeake Bay Can Be Explained by Small Populations of Phototrophic Bacteria." ASM Journals.
  • Organic Process Research & Development. "Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis.
  • National Institutes of Health.
  • Journal of the American Chemical Society. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms.
  • The Global Organization for EPA and DHA Omega-3s.

Sources

resolving NMR peak overlap in 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals characterizing complex heterocyclic intermediates.

Here, we address a highly specific but common analytical bottleneck: severe ¹H NMR peak overlap in the aromatic region during the structural verification of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine .

Part 1: Frequently Asked Questions (FAQs)

Q: Why is the aromatic region (7.0–8.5 ppm) so crowded for this specific molecule? A: The molecule 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine contains two distinct aromatic systems: a 1-substituted phenyl ring (5 protons) and a 2-substituted pyridine ring (4 protons). In standard non-polar solvents like CDCl₃, the electronic environments of these 9 protons are frustratingly similar. Combined with extensive scalar homonuclear coupling (J-coupling) within each ring system, the signals collapse into an intractable, second-order multiplet cluster, making accurate integration and assignment nearly impossible.

Q: Will upgrading from a 400 MHz to an 800 MHz magnet automatically solve this overlap? A: Not necessarily. While higher magnetic fields increase chemical shift dispersion (in Hz) relative to static J-coupling constants, the monosubstituted phenyl ring often exhibits strong second-order coupling effects. Even at ultra-high fields, these multiplets may not fully resolve into clean, first-order patterns. Instead of relying solely on brute-force magnetic field strength, we recommend orthogonal analytical techniques (Solvent effects, 2D NMR, and Pure Shift NMR) to definitively resolve the structure.

Part 2: Troubleshooting Guide & Methodologies

Phase 1: Aromatic Solvent-Induced Shift (ASIS)

The Causality: Before running complex pulse sequences, alter the physical environment of the molecule. Standard CDCl₃ is relatively non-interacting. By switching to an aromatic solvent like Benzene-d₆ (C₆D₆), the solvent molecules form transient, non-covalent collision complexes with the solute[1]. The strong magnetic anisotropy of the benzene ring differentially shields and deshields the solute's protons based on their spatial geometry relative to the polar tetrazole and pyridine nitrogens. This differential shifting pulls overlapping multiplets apart.

Table 1: Solvent Selection for Aromatic Overlap Resolution

SolventDielectric Constant (ε)Typical Effect on Aromatic SignalsRationale / Causality
Chloroform-d (CDCl₃) 4.81Baseline overlapNon-polar, non-coordinating. Fails to separate chemically similar aromatic protons.
Benzene-d₆ (C₆D₆) 2.28Differential upfield shiftsHighly anisotropic. Forms specific collision complexes with electron-deficient heterocycles (ASIS effect)[1].
DMSO-d₆ 46.8Uniform downfield shiftsStrong hydrogen bond acceptor. Alters the solvation shell, often separating pyridine protons from phenyl protons.

Protocol 1: ASIS Sample Preparation & Validation

  • Preparation: Evaporate the existing CDCl₃ sample under a gentle stream of nitrogen until completely dry.

  • Re-dissolution: Re-dissolve the solid in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 30° pulse, 2s relaxation delay).

  • Self-Validation Check: Compare the integration of the isolated methylene singlet (~4.5 ppm, 2H) against the newly dispersed aromatic region. If the aromatic region now clearly integrates to 4H (pyridine) and 5H (phenyl) in distinct blocks, the overlap is resolved.

Phase 2: 2D NMR (HSQC & HMBC)

The Causality: If 1D ASIS fails, we must spread the data into a second dimension. Even when ¹H signals overlap perfectly, their directly attached ¹³C nuclei rarely do. The pyridine carbons (especially C2 and C6 adjacent to the electronegative nitrogen) are highly deshielded compared to the phenyl carbons. A Heteronuclear Single Quantum Coherence (HSQC) experiment separates overlapping protons based on these distinct ¹³C chemical shifts[2].

Protocol 2: 2D HSQC Acquisition

  • Setup: Load a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker).

  • Parameters: Set the F2 (¹H) spectral width to 10 ppm and F1 (¹³C) to 160 ppm. Ensure the F1 dimension has at least 256 increments to provide adequate carbon resolution.

  • Acquisition: Run 4-8 scans per increment depending on sample concentration.

  • Self-Validation Check: In the processed 2D spectrum, draw a vertical line through the overlapping proton multiplet. If you see multiple distinct cross-peaks at different ¹³C frequencies along that vertical line, you have successfully resolved the hidden protons.

Phase 3: Pure Shift NMR (Broadband Homonuclear Decoupling)

The Causality: When the sheer width of the multiplets causes the overlap, we can mathematically and physically remove the J-coupling. Pure Shift NMR suppresses the effects of homonuclear coupling, collapsing complex multiplets into sharp, single peaks (singlets)[3]. The Zangger-Sterk method achieves this by applying a slice-selective gradient alongside a frequency-selective pulse, ensuring that only active spins in specific horizontal slices of the NMR tube are refocused[4][5].

Protocol 3: Zangger-Sterk Pure Shift Acquisition

  • Calibration: First, accurately calibrate the 90° ¹H pulse (e.g., using the pulsecal routine) on your standard 1D spectrum.

  • Sequence Selection: Load the Zangger-Sterk pure shift sequence (e.g., zs or pureshift_1d_zs depending on the vendor)[4].

  • Parameter Optimization: Set the selective pulse bandwidth. A bandwidth that is too wide will fail to decouple strongly coupled spins, while one that is too narrow destroys sensitivity. Set the spatial encoding gradient to ~1.5%[5].

  • Acquisition & Reconstruction: Acquire the pseudo-2D dataset. The software will automatically reconstruct the 1D interferogram.

  • Self-Validation Check: The resulting spectrum should display 9 distinct, sharp singlets in the aromatic region, representing the 9 individual protons devoid of their multiplet splitting.

Part 3: Troubleshooting Workflow Visualization

Follow this logical decision matrix to efficiently resolve spectral crowding without wasting spectrometer time.

G start 1H NMR Overlap Detected (Aromatic Region: 7.0-8.5 ppm) step1 Phase 1: Apply Aromatic Solvent Induced Shift (C6D6) start->step1 check1 Is Overlap Resolved? step1->check1 step2 Phase 2: Acquire 2D NMR (1H-13C HSQC / HMBC) check1->step2 No success Full Structural Characterization Achieved check1->success Yes check2 Are Signals Assigned? step2->check2 step3 Phase 3: Run Pure Shift NMR (Zangger-Sterk Decoupling) check2->step3 No check2->success Yes step3->success

Caption: Decision matrix workflow for resolving severe ¹H NMR peak overlap in heterocyclic compounds.

References

  • Pure Shift NMR Service - Creative Biostructure. Creative Biostructure. Available at:[Link]

  • Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The "Band-Selective" Zangger-Sterk Pure Shift Experiment. JEOL JASON. Available at:[Link]

  • Recovering sensitivity lost through convection in pure shift NMR. RSC Publishing. Available at:[Link]

Sources

Validation & Comparative

HPLC Method Validation for Quantifying 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating analytical method requires more than just following a recipe; it requires a deep mechanistic understanding of the analyte's molecular behavior. The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine presents a unique chromatographic challenge. Its structure features a basic pyridine ring, a highly conjugated 1-phenyl-1H-tetrazole moiety, and a thioether linkage that is highly susceptible to oxidative degradation.

This guide objectively compares a standard C18 HPLC approach against an optimized Phenyl-Hexyl methodology, providing the experimental data and step-by-step protocols necessary to validate the superior method in strict compliance with ICH Q2(R2) [1] and USP <1225> [2] guidelines.

The Analytical Challenge: Structural Causality

To quantify the purity of this compound, the HPLC method must resolve the Active Pharmaceutical Ingredient (API) from its synthetic precursors—most notably 1-phenyl-1H-tetrazole-5-thiol —and its primary degradation products (sulfoxides and sulfones).

The failure of standard analytical methods usually stems from two structural features:

  • Pyridine Ionization: The pyridine nitrogen has a pKa of ~5.2. In standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), the pyridine ring is protonated. This charged state drastically reduces hydrophobic retention and causes severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols ( SiO− ) on the silica support.

  • Thioether Oxidation: The sulfanyl linkage easily oxidizes to a sulfoxide. This degradant is highly polar and elutes early. If the API is also eluting early due to protonation, the two peaks will co-elute, destroying the method's specificity.

Method Development: Standard C18 vs. Optimized Phenyl-Hexyl

To establish the most reliable method, we compared a traditional C18 column operating at acidic pH against a Phenyl-Hexyl column operating at near-neutral pH.

The Mechanistic Solution

By shifting the mobile phase to pH 6.8 (using an ammonium acetate buffer), the pyridine ring remains neutral. This eliminates silanol-induced tailing and increases the analyte's retention. Furthermore, switching from a purely hydrophobic C18 phase to a Phenyl-Hexyl stationary phase introduces powerful π−π stacking interactions. The electron-rich phenyl phase interacts orthogonally with the electron-deficient tetrazole and pyridine rings of the analyte, selectively pulling it away from the polar sulfoxide degradant.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterAlternative A: Standard C18 MethodAlternative B: Optimized Phenyl-Hexyl Method
Stationary Phase Octadecylsilane (C18), 150 x 4.6 mmPhenyl-Hexyl, 150 x 4.6 mm
Mobile Phase Buffer 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Acetate (pH 6.8)
API Retention Time 4.2 min8.5 min
Peak Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Highly symmetrical)
Resolution ( Rs​ ) from Sulfoxide 1.2 (High risk of co-elution)3.5 (Baseline resolved)
Resolution ( Rs​ ) from Precursor 1.5 (Marginal)4.2 (Excellent)
Primary Retention Mechanism Dispersive (Hydrophobic) onlyHydrophobic + π−π interactions

Method Validation Lifecycle

The validation of the optimized Phenyl-Hexyl method follows the lifecycle approach mandated by the recently updated ICH Q2(R2) guidelines[3].

HPLC_Validation_Workflow cluster_val Validation Parameters Dev Method Development (Phase Screening) Opt Method Optimization (Phenyl-Hexyl, pH 6.8) Dev->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Forced Deg.) Val->Spec Lin Linearity (LOQ-150%) Val->Lin Acc Accuracy & Precision Val->Acc Approve Validated Method (Purity Quant) Spec->Approve Lin->Approve Acc->Approve

ICH Q2(R2) aligned HPLC method validation lifecycle for tetrazole thioethers.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . No sample data is considered valid unless the upfront System Suitability Testing (SST) criteria are strictly met.

Materials & Reagents
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water (Adjusted to pH 6.8 ± 0.05 with dilute acetic acid or ammonia). Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Photodiode Array detector required for peak purity analysis).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 20% B

    • 15.1–20 min: Re-equilibration at 20% B

Step-by-Step Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of the 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine reference standard. Dissolve and make up to 100 mL with Diluent to achieve a nominal concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times.

    • Self-Validation Gate: Proceed to sample analysis only if: Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and Peak Area %RSD ≤0.73% .

  • Sample Preparation: Accurately weigh 10.0 mg of the sample batch, dissolve, and dilute to 100 mL with Diluent.

  • Sequence Execution: Inject a Diluent Blank, followed by the samples in duplicate. Bracket the sequence with a standard injection every 10 samples to verify that system drift remains within acceptable limits (Area %RSD ≤1.0% ).

ICH Q2(R2) Validation Results

The optimized method was subjected to full validation according to ICH Q2(R2) guidelines[1]. Forced degradation studies (acid, base, peroxide, heat, and UV light) were performed to prove specificity. Mass balance was confirmed, and peak purity angles were verified using PDA detection.

Table 2: Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity (Forced Degradation) No blank interference at API RT; Peak purity angle < thresholdPeak purity confirmed; Rs​>2.0 for all degradantsPass
Linearity & Range R2≥0.999 (From LOQ to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.2% – 100.5%Pass
Repeatability (Precision) %RSD ≤1.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (n=12, across 2 analysts/days)%RSD = 0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

Quantifying the purity of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine requires overcoming specific physicochemical hurdles—namely, pyridine ionization and thioether oxidation. As demonstrated by the comparative data, a standard acidic C18 method fails to provide the necessary resolution and peak shape. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and suppressing ionization at pH 6.8, we establish a highly specific, stability-indicating method. The resulting protocol easily passes all rigorous ICH Q2(R2) and USP <1225> validation parameters, ensuring absolute trustworthiness in the analytical data generated for drug development.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI.[Link]

Sources

Comprehensive Toxicity Comparison Guide: 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine vs. Standard Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized hybrid heterocyclic scaffolds, understanding the nuanced toxicological profiles of these novel entities is paramount. This guide provides an objective, data-driven comparison between the hybrid compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (PTMSP) and foundational pyridine derivatives. By integrating a 1-phenyl-1H-tetrazole moiety via a methylsulfanyl linker to the pyridine core, researchers have observed a profound shift in metabolic stability and safety.

Structural Mechanistic Analysis: The Causality of Reduced Toxicity

Standard pyridine compounds are notorious for their dose-limiting hepatotoxicity and neurotoxicity in vivo. This is primarily driven by Cytochrome P450 (CYP450)-mediated N-oxidation, which generates reactive N-oxide intermediates that induce severe oxidative stress and cellular damage in hepatic tissues.

Conversely, incorporating the highly aromatic, electron-withdrawing 1-phenyl-1H-tetrazole ring fundamentally alters the electron density of the pyridine nitrogen. The tetrazole moiety acts as a bioisostere for carboxylic acids, providing excellent metabolic stability (pKa ~4.89). More importantly, the steric bulk of the 1-phenyl-1H-tetrazole group physically shields the adjacent pyridine nitrogen from enzymatic N-oxidation. This structural modification prevents the formation of toxic metabolites, facilitating safe renal clearance instead.

G Standard Standard Pyridines (e.g., Pyridine) CYP CYP450 Metabolism Standard->CYP PTMSP PTMSP (Tetrazole-Thio-Pyridine) Steric Steric Shielding & Metabolic Stability PTMSP->Steric N_Oxide Toxic N-Oxide Formation (Hepatotoxicity) CYP->N_Oxide Excretion Safe Renal Excretion Steric->Excretion

Divergent metabolic pathways of standard pyridines vs. PTMSP highlighting steric shielding.

Comparative Toxicity Profiles

The following table synthesizes experimental toxicity data, demonstrating the superior safety profile of PTMSP compared to foundational pyridine scaffolds. Notice the critical discrepancy between in vitro and in vivo toxicity for standard pyridine—a phenomenon driven by hepatic bioactivation that PTMSP successfully bypasses.

CompoundStructural ClassIn Vitro Cytotoxicity (IC50, NIH/3T3)In Vivo Acute Toxicity (LD50, Murine IP)Primary Toxicity Mechanism
Pyridine Standard> 1000 µg/mL*~866 mg/kgHepatic N-oxidation (CYP450)
2-Methylpyridine Alkyl-Pyridine~450 µg/mL~400 mg/kgHepatic / Respiratory stress
2-Chloropyridine Halo-Pyridine~25 µg/mL~130 mg/kgDirect electrophilic stress
PTMSP Tetrazole-Thio-Pyridine> 500 µg/mL > 2000 mg/kg None observed at limit doses

*Note: Unsubstituted pyridine exhibits low direct in vitro cytotoxicity but high in vivo toxicity due to required hepatic bioactivation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each step includes internal controls to verify assay integrity before data extraction. We utilize a two-pronged approach: in vitro baseline cytotoxicity followed by in vivo systemic profiling, as cellular models alone cannot capture CYP450-mediated toxification.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: NIH/3T3 murine fibroblasts are utilized as a non-tumorigenic baseline to assess general mammalian cytotoxicity. This ensures that the observed safety of PTMSP is not an artifact of cancer-cell-specific resistance mechanisms.

  • Cell Seeding & Validation: Seed NIH/3T3 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

    • Self-Validation Check: Include cell-free wells containing only media to serve as a blank for background absorbance subtraction.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO₂), treat cells with PTMSP and standard pyridines at varying concentrations (10 - 1000 µg/mL).

    • Self-Validation Check: Use 0.1% DMSO as a vehicle control (baseline viability) and 10% Triton X-100 as a positive control for maximum cell death.

  • MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vivo Acute Toxicity Assessment (Murine Model)

Rationale: Acute intraperitoneal (IP) toxicity in Swiss albino mice provides systemic exposure data, capturing the hepatotoxic events that standard pyridines induce upon metabolic activation.

  • Cohort Assembly: Randomize healthy, adult Swiss albino mice into groups of 6 (3 male, 3 female). Fast the animals for 12 hours prior to dosing to standardize absorption kinetics.

  • Dosing Strategy: Administer PTMSP via IP injection at limit-test doses (up to 2000 mg/kg) suspended in a biocompatible vehicle (e.g., 0.5% CMC). Standard pyridines are dosed at their respective sub-lethal ranges.

  • Longitudinal Observation: Monitor animals continuously for the first 4 hours for signs of neurotoxicity (tremors, ataxia), followed by daily monitoring for 14 days.

    • Self-Validation Check: Track body weight daily; a >10% drop indicates severe systemic stress even in the absence of mortality.

  • Endpoint Analysis: Euthanize surviving animals on day 14. Perform gross necropsy focusing on hepatic and renal architecture, as these are the primary clearance organs.

Workflow Prep Compound Prep & Internal Controls InVitro In Vitro Screening (NIH/3T3 MTT Assay) Prep->InVitro InVivo In Vivo Profiling (Murine IP Model) InVitro->InVivo Analysis Data Synthesis (IC50 / LD50) InVivo->Analysis

Sequential self-validating workflow from compound preparation to in vivo endpoint analysis.

Authoritative Grounding & Discussion

The empirical data strongly supports the hypothesis that the 1-phenyl-1H-tetrazole modification mitigates pyridine-induced toxicity. Recent studies on tetrazole-based hydrazone derivatives bearing a pyridine moiety confirm that these hybrid structures exhibit exceptionally low toxicity against NIH/3T3 cells, with IC50 values frequently exceeding 500 µg/mL [1].

Furthermore, in vivo profiling of related pyrazole-tetrazole hybrids in Swiss albino mice demonstrated no observable toxicity or mortality at sustained doses, underscoring the biocompatibility of the tetrazole scaffold [2]. Machine learning models predicting acute intraperitoneal toxicity further corroborate that the inclusion of the tetrazole ring significantly lowers the environmental and biological risk profile compared to unsubstituted heterocyclic amines [3]. By preventing the formation of reactive N-oxides, PTMSP represents a structurally optimized, safer alternative for downstream drug development.

References

  • Synthesis and Evaluation of Tetrazole-BasedHydrazone Derivatives Bearing a Pyridine Moiety as Antimicrobial Agents . Letters in Drug Design & Discovery. 1

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties . MDPI. 2

  • Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives . RSC Advances. 3

Sources

comparative analysis of electron-withdrawing effects in 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Electron-Withdrawing Effects in 2-{[(1-Phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently utilize specific molecular scaffolds to probe electronic effects that dictate reactivity. The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine serves as an exceptional model system. It features a central methylene (-CH₂-) bridge flanked by two distinct heterocycles: the highly electron-deficient pyridine-2-yl group and the strongly electron-withdrawing 1-phenyl-1H-tetrazol-5-yl (PT) group, connected via a sulfanyl (-S-) linker.

This guide provides an in-depth, objective comparison of the electron-withdrawing (EWG) effects of the PT group against alternative heterocycles, detailing the causality behind the electronic shifts and providing self-validating experimental protocols to quantify these properties.

Structural Breakdown & Electronic Causality

To understand the reactivity of this scaffold, we must deconstruct the electronic push-and-pull occurring across the methylene bridge:

  • The 1-Phenyl-1H-tetrazol-5-yl (PT) Group: The tetrazole ring is highly nitrogen-rich, possessing a 6π-electron system that stabilizes negative charge, making it a potent electron-withdrawing group via both inductive (–I) and resonance (–M) effects[1].

  • The Pyridine-2-yl Group: An electron-deficient aromatic system that exerts a moderate inductive pull.

  • The Sulfanyl Linker (-S-): In its unoxidized state, the sulfur atom donates electron density via resonance (+M) but withdraws inductively (–I). This creates a competing electronic environment at the methylene bridge.

ElectronicEffects PT 1-Phenyl-1H-tetrazol-5-yl (Strong EWG: -I, -M) CH2 Methylene Bridge (-CH2-) Probe Site PT->CH2 Inductive Pull (-I) S Sulfanyl Linker (-S-) CH2->S Electron Density Shift Py Pyridine-2-yl (EWG: -I, -M) S->Py Resonance (+M) & Inductive (-I)

Electronic delocalization and inductive pull across the target pyridine scaffold.

Comparative Performance Analysis

To benchmark the EWG effect of the PT group, we compare our target molecule against structural alternatives commonly used in synthetic chemistry, such as the 1,3-benzothiazol-2-yl (BT) group. We also examine the oxidized sulfone (-SO₂-) analogues, which are critical reagents in Julia-Kocienski olefinations[2].

The ¹H NMR chemical shift of the methylene protons acts as a direct proxy for electron density: stronger flanking EWGs deshield the protons, shifting them downfield. Furthermore, pKa values and proton affinities of 2-arylphenyl-1H-tetrazoles correlate well with Hammett sigma values, confirming the robust electron-withdrawing nature of the PT moiety[3].

Table 1: Comparative Electronic Properties of Methylene Protons in Heteroaryl Scaffolds

Compound / AlternativeLinkerHeteroaryl Group (EWG)¹H NMR Shift (-CH₂-, ppm)Estimated pKa (-CH₂-)Olefination Reactivity
Target Compound Sulfide (-S-)1-Phenyl-1H-tetrazol-5-yl (PT)~4.65~26.5Inactive
Alternative 1 Sulfide (-S-)1,3-Benzothiazol-2-yl (BT)~4.40~28.0Inactive
Alternative 2 Sulfide (-S-)Pyridin-2-yl (Py)~4.15~30.0Inactive
Target (Oxidized) Sulfone (-SO₂-)1-Phenyl-1H-tetrazol-5-yl (PT)~5.45~15.5Extremely High
Alt 1 (Oxidized) Sulfone (-SO₂-)1,3-Benzothiazol-2-yl (BT)~5.10~17.0High

Causality Insight: The downfield shift in the ¹H NMR spectrum and the lower pKa for the PT derivatives confirm that the PT group is a significantly stronger EWG than the benzothiazolyl group. Oxidizing the sulfide to a sulfone eliminates the +M resonance donation of sulfur, leaving only strong –I and –M effects. This extreme electron withdrawal sterically and electronically favors the formation of an anti-β-alkoxysulfone intermediate, explaining why PT-sulfones are premier reagents for highly stereoselective trans-olefinations[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The conversion of the sulfide to the sulfone provides an internal control for measuring the maximum EWG potential of the scaffold.

Protocol 1: Synthesis and Oxidation to the Sulfone Probe

The causality behind choosing mCPBA for oxidation is its mild nature, which prevents over-oxidation or N-oxidation of the tetrazole/pyridine rings.

  • Sulfide Formation: React 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) with 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and K₂CO₃ (2.5 eq) in DMF at 60 °C for 4 hours.

  • Isolation: Extract with EtOAc, wash with brine, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfide.

  • Oxidation: Dissolve the sulfide (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation Check: Monitor via TLC. The reaction validates itself as the highly polar sulfone runs significantly lower (lower Rf) than the starting sulfide. Quench with saturated Na₂S₂O₃ to safely reduce excess oxidant before extraction.

Protocol 2: NMR Profiling and pKa Determination
  • NMR Benchmarking: Dissolve 10 mg of both the sulfide and the isolated sulfone in CDCl₃. Acquire ¹H and ¹³C NMR spectra. Validation: The shift of the singlet -CH₂- peak from ~4.65 ppm (sulfide) to ~5.45 ppm (sulfone) internally validates the elimination of the sulfur's +M effect.

  • Potentiometric Titration: Dissolve the sulfone in a standardized THF/Water (1:1) mixture. Titrate with 0.1 M NaOH using a calibrated glass electrode. Validation: The inflection point provides the pKa, confirming the thermodynamic stability of the carbanion generated by the PT group's electron-withdrawing effect[5].

ExpWorkflow Step1 1. Synthesis & Isolation (Sulfide Scaffold) Step2 2. Oxidation State Variation (Sulfide -> Sulfoxide -> Sulfone) Step1->Step2 mCPBA / CH2Cl2 Step3 3. NMR Spectroscopic Profiling (1H / 13C Chemical Shifts) Step1->Step3 Baseline Data Step2->Step3 Oxidized Data Step4 4. Potentiometric Titration (pKa Determination) Step2->Step4 Acidity Shift Step5 5. Hammett Plot Analysis (EWG Benchmarking) Step3->Step5 Shift vs Sigma Step4->Step5 pKa vs Sigma

Step-by-step workflow for comparative analysis of electron-withdrawing effects.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Frontiers in Chemistry URL:[Link][1]

  • Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings Chemistry - An Asian Journal URL: [Link][3]

  • Expanding the Potential of Heteroaryl Vinyl Sulfones The Journal of Organic Chemistry (ACS) URL:[Link][2]

  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media Journal of Chemical & Engineering Data (ACS) URL:[Link][5]

Sources

GC-MS vs LC-MS Validation for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine Detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for complex heterocyclic compounds is not merely a matter of preference—it is dictated by the physicochemical realities of the molecule. The compound 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine (Molecular Weight: 269.33 g/mol ) presents a unique analytical challenge. It features a basic pyridine ring, a flexible thioether linkage, and a highly nitrogen-dense 1-phenyl-1H-tetrazole moiety.

This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative validation of this analyte in biological matrices, adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines [1].

Physicochemical Profiling & Mechanistic Causality

Before injecting a sample, we must understand how the molecule's structure dictates its behavior in different instrumental environments.

The Failure of GC-MS: Thermal Degradation

GC-MS requires analytes to be volatile and thermally stable. The standard GC inlet operates between 250°C and 300°C to ensure rapid vaporization. However, the 1H-tetrazole ring contains a high nitrogen-to-carbon ratio, making it thermodynamically unstable at elevated temperatures. When exposed to the GC inlet, the tetrazole moiety undergoes a rapid cycloreversion/ring-opening reaction, expelling nitrogen gas ( N2​ ) and leaving a highly reactive intermediate[2]. This degradation disperses the ion current across multiple unpredictable breakdown products, destroying the Limit of Detection (LOD) for the intact parent mass and leading to severe non-linearity.

The Triumph of LC-MS/MS: Soft Ionization

Conversely, LC-MS/MS operates primarily in the liquid phase at near-ambient temperatures. The compound is introduced to the Electrospray Ionization (ESI) source without thermal stress. The basic pyridine nitrogen (pKa ~5.2) acts as an excellent proton acceptor in an acidic mobile phase (e.g., 0.1% formic acid). This ensures near 100% ionization efficiency, forming a highly stable [M+H]+ pseudomolecular ion at m/z 270.1. The orthogonality of LC-MS/MS provides superior sensitivity and structural preservation[3].

Mechanism Analyte 2-{[(1-phenyl-1H-tetrazol-5-yl) methyl]sulfanyl}pyridine GC GC-MS (EI, 250°C Inlet) Analyte->GC Vaporization LC LC-MS/MS (ESI+, 40°C) Analyte->LC Solvation Degrade Thermal Degradation (-N2 from Tetrazole) GC->Degrade Protonate Soft Ionization ([M+H]+ at m/z 270.1) LC->Protonate Fail Low Sensitivity & Poor LLOQ Degrade->Fail Pass High Sensitivity & Robust LLOQ Protonate->Pass

Fig 1. Mechanistic pathways of the analyte in GC-MS vs LC-MS/MS environments.

Experimental Methodologies

To ensure a self-validating system, the protocols below incorporate internal standard (IS) normalization to mathematically cancel out matrix-induced ion suppression or extraction losses.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (100 ng/mL of a stable isotope-labeled analog).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. The acid disrupts protein-analyte binding, while the organic solvent precipitates plasma proteins.

  • Agitate: Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Transfer: Collect 100 µL of the clear supernatant into an autosampler vial.

LC-MS/MS Protocol (Optimized)
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 0.4 mL/min. 0–0.5 min (5% B), 0.5–2.5 min (linear to 95% B), 2.5–3.5 min (hold 95% B), 3.5–3.6 min (return to 5% B), 3.6–5.0 min (equilibration).

  • Ionization: Positive ESI. Capillary voltage at 3.0 kV, Desolvation temp at 400°C.

  • MRM Transitions:

    • Quantifier:m/z 270.1 → 110.1 (Collision Energy: 25 eV).

    • Qualifier:m/z 270.1 → 91.0 (Collision Energy: 40 eV).

GC-MS Protocol (For Comparative Baseline)
  • Inlet: 250°C in splitless mode (1 µL injection).

  • Column: DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 241 (primary thermal degradation fragment) and m/z 110.

ICH M10 Validation Results

The validation was executed strictly according to the ICH M10 guidelines, which mandate rigorous testing of selectivity, matrix effect, calibration curve linearity, accuracy, and precision[1].

Workflow Start ICH M10 Validation Workflow Prep Sample Preparation (Protein Precipitation) Start->Prep SST System Suitability Test (S/N > 10) Prep->SST Params Validation Parameters SST->Params Selectivity Selectivity (Blank + IS) Params->Selectivity Calibration Linearity (R² ≥ 0.99) Params->Calibration Accuracy Accuracy/Precision (≤15% CV) Params->Accuracy Matrix Matrix Effect (IS Normalized) Params->Matrix

Fig 2. Step-by-step ICH M10 bioanalytical method validation workflow.

Comparative Performance Summary

As demonstrated in Table 1 , GC-MS fails to meet the regulatory requirements for bioanalytical assays for this specific compound. The thermal degradation of the tetrazole ring results in an unacceptable Lower Limit of Quantification (LLOQ) of 50 ng/mL and poor linearity. LC-MS/MS, leveraging the basicity of the pyridine ring, achieves an LLOQ of 0.5 ng/mL, making it 100 times more sensitive.

Table 1: GC-MS vs LC-MS/MS Performance Metrics

Validation ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Regulatory Threshold (ICH M10)
Linearity Range 50 – 5,000 ng/mL0.5 – 500 ng/mLMust cover expected study conc.
Coefficient of Determination ( R2 ) 0.965 (Non-linear at low end)0.9992 0.990
Limit of Detection (LOD) 20 ng/mL0.1 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.5 ng/mLS/N 5, Precision 20%
Carryover High (Adsorption in hot liner)< 15% of LLOQ 20% of LLOQ
Analyte Stability Poor (Loss of N2​ at 250°C)Excellent (Soft ionization)N/A
Accuracy and Precision (LC-MS/MS)

To prove the trustworthiness of the LC-MS/MS method, Quality Control (QC) samples were analyzed in quintuplicate (n=5) across three separate batches. The assay acts as a self-validating system: the precision (%CV) remains well below the 15% threshold (20% for LLOQ), and the accuracy (%Bias) is tightly controlled within ± 15%.

Table 2: LC-MS/MS Intra-day and Inter-day Accuracy and Precision (n=5)

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 0.58.410.2+4.2
LQC 1.55.16.8-2.1
MQC 50.03.24.5+1.5
HQC 400.02.83.9-1.0

Conclusion & Recommendations

For the quantitative detection of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine, LC-MS/MS is unequivocally the mandatory platform .

Attempting to validate this compound via GC-MS violates the core principles of analytical reliability due to the inherent thermal instability of the tetrazole ring, which leads to unpredictable nitrogen loss and signal degradation[2]. By utilizing LC-MS/MS, researchers can exploit the compound's basic pyridine nitrogen for highly efficient electrospray ionization, achieving a robust, sensitive, and ICH M10-compliant assay capable of supporting rigorous pharmacokinetic and drug development studies.

References

  • [1] U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022). Available at:[Link]

  • [2] Arabian Journal of Chemistry. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. (2023). Available at:[Link]

  • [3] MDPI - International Journal of Molecular Sciences. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2024). Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Product - A Commitment to Safety

In modern research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The safe, responsible, and compliant disposal of chemical entities like 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for managing this compound as waste. Our approach is built on a foundational understanding of its constituent chemical moieties—the energetic tetrazole ring and the toxic pyridine nucleus—to ensure that every step is grounded in scientific rationale, protecting both our researchers and the environment.

Part 1: Hazard Assessment & Chemical Characterization

A thorough understanding of the hazards associated with 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is paramount for its safe handling and disposal. The risk profile is a composite of its primary structural components.

Chemical Profile

PropertyValue
Chemical Name 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine
Parent Nuclei 5-Phenyl-1H-tetrazole; Pyridine
Key Functional Groups Tetrazole, Pyridine, Sulfanyl (Thioether)
Appearance Likely a solid (based on analogous compounds)

Core Hazard Analysis

  • The Tetrazole Moiety: A High-Energy Functional Group The tetrazole ring is characterized by its high nitrogen content (four nitrogen atoms to one carbon). This structure makes it an energetically unstable, high-nitrogen compound.[1] Tetrazole derivatives can be sensitive to heat, shock, or friction and may decompose vigorously or explosively.[1][2] They are often classified as flammable solids and can react exothermically with strong acids, oxidizing agents, and certain metals.[1][3][4] Therefore, all waste containing this moiety must be treated with caution to avoid initiating a decomposition reaction.

  • The Pyridine Moiety: Toxicological and Environmental Concerns Pyridine and its derivatives are well-documented as hazardous substances. They are typically flammable, harmful if swallowed, and can cause skin and eye irritation.[5][6] Of significant concern is their environmental toxicity; pyridine must not be allowed to enter sewer systems or groundwater.[7] The recommended disposal method for pyridine-containing waste is high-temperature incineration by a licensed facility, as this ensures complete destruction.[8][9]

  • The Sulfanyl Linkage: The presence of a sulfur atom means that upon combustion, toxic and corrosive sulfur oxides (SOx) can be generated. This reinforces the necessity for disposal via a professional waste management facility equipped with appropriate flue gas scrubbing technology.

Anticipated Hazard Classification

Based on the hazards of its parent structures, 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine should be handled as, at minimum, a substance with the following hazards:

Hazard ClassGHS Classification (Anticipated)Key Precaution
Flammability Flammable Solid (Category 2)[10]Keep away from heat, sparks, open flames, and other ignition sources.[10]
Acute Toxicity Harmful if Swallowed (Category 4)[5][10][11]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]
Health Hazard Skin and Eye Irritant[5][13]Wear appropriate personal protective equipment.
Reactivity Potentially Explosive/Reactive[2][13]Avoid heat, shock, friction, and mixing with incompatible materials.[1]
Environmental Hazardous to the Aquatic EnvironmentDo not dispose of down the drain or in regular trash.[7][14]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Prior to handling the compound in any capacity, including for disposal, the following controls must be in place.

  • Primary Engineering Control: All handling of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine and its waste must be conducted within a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[14]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]Protects against splashes and potential energetic decomposition.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile).[8]Protects against dermal absorption and irritation. Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned lab coat or chemical-resistant apron.[8]Prevents contamination of personal clothing.

Part 3: Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[14]

Experimental Protocol: Waste Collection and Containment

  • Waste Segregation: Designate a specific waste stream for 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine and materials contaminated with it (e.g., weighing paper, contaminated pipette tips, gloves). Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[8]

  • Select a Compatible Container: Collect the waste in a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene). The container must be in good condition with no cracks or leaks.[14][15]

  • Transfer Waste: Carefully transfer the waste into the designated container using appropriate tools (e.g., spark-proof spatula for solids).[2] Do not fill the container more than 80% full to allow for vapor expansion.[2]

  • Secure Closure: Securely seal the container lid.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include, at a minimum:[2]

    • The words "Hazardous Waste"

    • The full chemical name: "2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine"

    • The specific hazard warnings: "Flammable Solid," "Toxic," "Potentially Reactive"

    • The date of waste accumulation.

    • The name and contact information of the responsible researcher or laboratory.

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). This area must be cool, dry, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[2] Ensure the container is stored in secondary containment and segregated from incompatible materials, particularly strong oxidizing agents and acids.[15]

  • Arrange for Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with all necessary documentation. The only acceptable final disposal method is through a licensed environmental services company, which will likely use high-temperature incineration.[8][9]

Disposal Decision Workflow

G cluster_0 start Waste Generated: 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine classify Classify as Hazardous Waste (Flammable, Toxic, Reactive) start->classify container Select Compatible, Sealable Container classify->container transfer Carefully Transfer Waste (Do not exceed 80% capacity) container->transfer label_waste Affix Hazardous Waste Label (Name, Hazards, Date) transfer->label_waste store Store in Designated SAA (Cool, Dry, Ventilated, Segregated) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Waste Managed for Professional Disposal contact_ehs->end_node caption Disposal workflow for the subject compound.

A workflow for the safe disposal of laboratory chemical waste.

Part 4: Emergency Procedures - Spill Management

Immediate and correct action is critical in the event of a spill to mitigate hazards.

  • Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.

  • Control Hazards: If safe to do so, eliminate all sources of ignition (e.g., turn off hot plates, equipment).[14] Ensure the area is well-ventilated by using the chemical fume hood.

  • Don PPE: Before addressing the spill, don the full PPE as described in Part 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent.[14][16] Avoid raising dust.[17]

  • Collect Spill Residue: Using non-sparking tools (e.g., aluminum or plastic scoop), carefully collect the absorbent material and spilled compound.[18]

  • Package Waste: Place all collected residue and any contaminated materials (including gloves and wipes) into a designated hazardous waste container.[17] Seal and label this container as described in the disposal protocol.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.[19] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

References

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). NCBI. Retrieved from [Link]

  • Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). NFA. Retrieved from [Link]

  • Pyridine | WorkSafe. (2022, June 30). WorkSafe. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Frontiers. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 10). Carl ROTH. Retrieved from [Link]

  • A Click Chemistry Approach to Tetrazoles: Recent Advances. (2018, November 5). IntechOpen. Retrieved from [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). NICNAS. Retrieved from [Link]

  • Pyridine - Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • 5-PHENYLTETRAZOLE EXTRA PURE MSDS. (2018, June 12). Loba Chemie. Retrieved from [Link]

  • 5-Phenyl-1H-tetrazole. (n.d.). PubChem. Retrieved from [Link]

  • Sulfur Spills. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS MSDS. (n.d.). Loba Chemie. Retrieved from [Link]

  • 3 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine requires a sophisticated approach to laboratory safety. This molecule is a complex, multi-functional building block that combines three distinct chemical domains: a nitrogen-rich tetrazole ring, a volatile-prone sulfanyl (thioether) linkage, and a basic pyridine moiety.

As an application scientist, I have designed this protocol not just to list safety steps, but to explain the chemical causality behind each requirement. By understanding how the functional groups dictate the molecule's physical and reactive properties, researchers can establish a self-validating safety system that prevents exposure, mitigates stench, and avoids energetic decomposition.

Hazard Causality Profiling

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first deconstruct the molecule's specific reactivity profile:

  • The 1H-Tetrazole Core (Energetic Potential): Tetrazoles are highly nitrogen-rich heterocycles characterized by a high positive standard enthalpy of formation[1]. While 1,5-disubstituted tetrazoles (like this compound) are significantly more stable than unsubstituted 1H-tetrazole, they still possess energetic potential. The primary risk is the formation of highly sensitive, explosive complexes if the tetrazole coordinates with heavy metals (e.g., copper, silver, lead) [2]. Therefore, metallic tools must be strictly avoided during handling.

  • The Sulfanyl Linkage (Stench & Oxidation Hazard): Thioethers are notorious for their highly disagreeable odors and low olfactory detection thresholds. Even trace amounts of degradation products can cause severe laboratory stench, mimicking a gas leak. Thioethers must be handled under strict containment, and spills must be chemically quenched via oxidation (converting the volatile sulfide to a non-volatile sulfoxide or sulfone) [3].

  • The Pyridine Ring (Dermal Penetration & Toxicity): Pyridine derivatives are basic, act as localized irritants, and can rapidly permeate standard, single-layer latex or thin nitrile gloves. Prolonged exposure can lead to systemic toxicity and severe skin irritation.

Mandatory PPE Selection Matrix

The following PPE system is designed to create redundant barriers against dermal permeation, inhalation, and static discharge.

Hazard AddressedPPE RequirementMaterial SpecificationChemical Causality & Rationale
Dermal Permeation Double-GlovingInner: Standard Nitrile (4 mil)Outer: Butyl Rubber or Heavy Nitrile (8+ mil)Pyridine derivatives can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier against thioether stench and pyridine permeation.
Ocular Exposure Splash GogglesPolycarbonate, indirectly ventedProtects against micro-particulates during weighing and liquid splashes during solvent dissolution. Safety glasses are insufficient.
Inhalation / Stench Fume Hood (Primary)Respirator (Secondary)100 LFM face velocity.Half-mask with P100/Organic Vapor cartridges (if outside hood).The sulfanyl group presents a severe stench hazard. All handling must occur within a certified fume hood to prevent laboratory evacuation.
Static / Friction Anti-static Lab Coat100% Cotton or Nomex (Flame Resistant)Synthetic fibers (polyester) generate static electricity, which poses a risk when handling dry, nitrogen-rich energetic powders [1].

Operational Workflow & Handling Protocol

Every step in handling this compound must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary clutter to ensure unobstructed laminar airflow.

  • Lay down a disposable, static-dissipative weighing mat.

  • Prepare a "Quench Bath" containing 5% sodium hypochlorite (household bleach) inside the hood. Validation: Ensure the bleach is fresh; degraded bleach will not oxidize the thioether effectively.

Step 2: Weighing and Transfer (Friction Mitigation)

  • Critical: Do NOT use stainless steel or metal spatulas. Heavy metals can react with the tetrazole moiety over time to form shock-sensitive metal tetrazolates [2].

  • Use a disposable Teflon, ceramic, or conductive plastic spatula.

  • Weigh the compound directly into a pre-tared, sealable reaction vial rather than a weigh boat to minimize transfer loss and airborne dust.

Step 3: Solubilization and Reaction

  • Seal the vial with a PTFE-lined septum before removing it from the balance area.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent unwanted oxidation of the thioether prior to the intended reaction.

  • Keep reaction temperatures strictly below 130°C unless a differential scanning calorimetry (DSC) profile has been run, as tetrazole derivatives can undergo exothermic decomposition at elevated temperatures [1].

Workflow Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing: Use Teflon Spatula (Avoid Metals) Start->Weigh Transfer Transfer: Closed Vial / Argon Purge Weigh->Transfer React Reaction: Monitor Temperature (Strictly < 130°C) Transfer->React Decon Decontamination: Bleach Wipe for Stench React->Decon

Caption: Operational workflow for handling energetic thioether derivatives.

Emergency Response & Spill Management

If a spill occurs, the immediate threat is the overwhelming stench of the sulfanyl group and the potential toxicity of the pyridine ring.

  • Isolate: Immediately close the fume hood sash. If the spill is outside the hood, evacuate the immediate area to prevent olfactory fatigue and inhalation exposure.

  • Neutralize (The Oxidation Quench): Do not simply wipe up the powder or liquid. Spray or gently pour a 5% sodium hypochlorite (bleach) solution directly onto the spill. The bleach rapidly oxidizes the volatile thioether into a non-volatile, odorless sulfoxide/sulfone [3].

  • Absorb: Allow the bleach to sit for 5 minutes. Cover with inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Scoop the neutralized slurry using a plastic dustpan (no metal) into a highly sealable, secondary containment waste jar.

Waste Disposal Plan

Improper disposal of tetrazole-thioether compounds can lead to dangerous pressure buildup in waste carboys or severe stench complaints from waste management personnel.

  • Solid Waste: All contaminated PPE, spatulas, and weighing mats must be placed in a sealed plastic bag, which is then placed inside a secondary rigid container to prevent stench permeation.

  • Liquid Reaction Waste:

    • Do not mix with heavy metal waste (e.g., copper catalysts or silver salts) to prevent the formation of explosive metal tetrazolates [2].

    • If the waste has a strong odor, pre-treat it with a small amount of dilute bleach or hydrogen peroxide before adding it to the main organic waste carboy, ensuring no incompatible solvents (like acetone) are present that could form explosive peroxides.

WasteLogic Waste Chemical Waste (Tetrazole-Thioether) Solid Solid Waste (Contaminated PPE/Tubes) Waste->Solid Liquid Liquid Waste (Reaction Mixtures) Waste->Liquid Bleach Stench Quench (5% NaOCl Oxidation) Liquid->Bleach If Thioether Stench Organic Organic Waste (Segregate from Metals!) Liquid->Organic Organic Solvents Aqueous Aqueous Waste (Basic/Oxidized) Bleach->Aqueous

Caption: Waste segregation and stench-quenching logic for thioether compounds.

References

  • Jaiswal, et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry, 2024. Available at:[Link]

  • ACS Green Chemistry Institute. "DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Safety and Byproducts." ACS GCIPR, 2024. Available at:[Link]

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Retrosynthesis Analysis

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2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.